Butyl methyl propanedioate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
79546-83-1 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
3-O-butyl 1-O-methyl propanedioate |
InChI |
InChI=1S/C8H14O4/c1-3-4-5-12-8(10)6-7(9)11-2/h3-6H2,1-2H3 |
InChI Key |
TWHYGPFXAZAPIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of tert-Butyl Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical and chemical properties of tert-butyl methyl malonate, an important intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The information is presented to support laboratory work and process development.
Physical and Chemical Properties
The physical characteristics of tert-butyl methyl malonate are summarized below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [2] |
| Appearance | Clear, colorless to slightly yellow liquid | [1] |
| Boiling Point | 80 °C at 11 mmHg | [3] |
| 84 °C at 15 mmHg | ||
| 213-215 °C at atmospheric pressure | [4] | |
| Melting Point | -10 °C | |
| ~ -31 °C | [4] | |
| Density | 1.03 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.415 | [3] |
| 1.4140 to 1.4170 | [1] | |
| Flash Point | 79 °C (174.2 °F) - closed cup | [3][5] |
| Vapor Pressure | 0.004 mmHg at 25 °C | [4] |
| Solubility | Soluble in anhydrous alcohol and organic solvents such as ethers.[4] | |
| Stability | Stable at room temperature; avoid strong oxidants and high temperatures.[4] May discolor to yellow upon storage.[1] |
Experimental Protocols
Detailed experimental procedures for the synthesis and purification of tert-butyl methyl malonate are crucial for obtaining a high-purity product. The following protocols are based on established laboratory methods.
2.1. Synthesis of tert-Butyl Methyl Malonate via Esterification
This protocol describes the synthesis from mono-tert-butyl malonate and methanol using a hafnium(IV) chloride catalyst.[6]
-
Materials:
-
Mono-tert-butyl malonate (3.0 g, 18.7 mmol)
-
Methanol (70 mL)
-
Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate (for elution)
-
-
Procedure:
-
To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g) and methanol (70 mL).
-
Add the hafnium(IV) chloride tetrahydrofuran complex (88 mg) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion of the reaction, add a saturated saline solution to the mixture.
-
Extract the product with dichloromethane (3 x 70 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a 50:50 mixture of n-hexane and ethyl acetate as the eluent.
-
The final product, tert-butyl methyl malonate, is obtained as a colorless oily liquid (yield: 3.0 g, 91%).[6]
-
2.2. Determination of Physical Properties
Standard laboratory techniques are employed to measure the physical properties of the synthesized compound.
-
Boiling Point Measurement:
-
The boiling point is determined under reduced pressure using vacuum distillation.
-
A sample of the purified liquid is placed in a distillation flask with a stir bar.
-
The apparatus is connected to a vacuum pump and a manometer.
-
The pressure is lowered to the desired level (e.g., 11 mmHg), and the sample is heated.
-
The temperature at which the liquid boils and condenses is recorded as the boiling point at that pressure.
-
-
Density Measurement:
-
A pycnometer (specific gravity bottle) of a known volume is tared on an analytical balance.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a thermostat at a specific temperature (e.g., 25 °C) to allow for thermal equilibrium.
-
The pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
-
Refractive Index Measurement:
-
An Abbe refractometer is calibrated using a standard of known refractive index.
-
A few drops of the sample are placed on the prism of the refractometer.
-
The measurement is taken at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).
-
The refractive index is read directly from the instrument's scale.
-
Synthesis Workflow
The following diagram illustrates the chemical synthesis pathway for tert-butyl methyl malonate as described in the experimental protocol.
Caption: Synthesis workflow for tert-butyl methyl malonate.
References
- 1. 339390250 [thermofisher.com]
- 2. tert-Butyl methyl malonate | C8H14O4 | CID 2733872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl methyl malonate 95 42726-73-8 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. chemcd.com [chemcd.com]
- 6. TERT-BUTYL METHYL MALONATE | 42726-73-8 [amp.chemicalbook.com]
An In-depth Technical Guide to Butyl Methyl Propanedioate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of butyl methyl propanedioate, with a primary focus on its most prevalent isomer, tert-butyl methyl propanedioate. Due to the ambiguity of the common name, this document also addresses other isomers, including n-butyl, sec-butyl, and isothis compound. Propanedioic acid is commonly known as malonic acid; therefore, these compounds are also referred to as butyl methyl malonates.
Chemical Structure and Formula
The general chemical formula for this compound is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol . The structure consists of a propanedioate (malonate) backbone with a butyl ester group and a methyl ester group. The specific isomer is determined by the structure of the butyl group.
Molecular Formula : C₈H₁₄O₄[1]
Isomers of this compound:
-
tert-Butyl Methyl Propanedioate (tert-Butyl Methyl Malonate)
-
IUPAC Name : 3-O-tert-butyl 1-O-methyl propanedioate[1]
-
CAS Number : 42726-73-8[1]
-
Chemical Structure :
CH3-O-C-CH2-C-O-C(CH3)3 \ O
-
-
n-Butyl Methyl Propanedioate (n-Butyl Methyl Malonate)
-
IUPAC Name : 1-butyl 3-methyl propanedioate
-
Chemical Structure :
CH3-O-C-CH2-C-O-CH2CH2CH2CH3 \ O ```
-
-
Isothis compound (Isobutyl Methyl Malonate)
-
IUPAC Name : 1-isobutyl 3-methyl propanedioate
-
Chemical Structure :
CH3-O-C-CH2-C-O-CH2CH(CH3)2 \ O ```
-
-
sec-Butyl Methyl Propanedioate (sec-Butyl Methyl Malonate)
-
IUPAC Name : 1-sec-butyl 3-methyl propanedioate
-
Chemical Structure :
CH3-O-C-CH2-C-O-CH(CH3)CH2CH3 \ O ```
-
Quantitative Data
The following table summarizes the known quantitative data for tert-butyl methyl propanedioate. Data for the other isomers is less readily available and is included where found.
Property tert-Butyl Methyl Propanedioate n-Butyl Methyl Propanedioate Isothis compound sec-Butyl Methyl Propanedioate Molecular Formula C₈H₁₄O₄ C₈H₁₄O₄ C₈H₁₄O₄ C₈H₁₄O₄ Molecular Weight 174.19 g/mol [1] 174.19 g/mol 174.19 g/mol 174.19 g/mol CAS Number 42726-73-8[1] Not readily available Not readily available Not readily available Density 1.03 g/mL at 25 °C Data not available Data not available Data not available Boiling Point 80 °C at 11 mmHg Data not available Data not available Data not available Refractive Index 1.415 at 20 °C Data not available Data not available Data not available ¹H NMR (CDCl₃, δ) ~3.7 (s, 3H, OCH₃), ~3.3 (s, 2H, CH₂), ~1.4 (s, 9H, C(CH₃)₃) Data not available Data not available Data not available ¹³C NMR (CDCl₃, δ) ~167 (C=O), ~166 (C=O), ~82 (C(CH₃)₃), ~52 (OCH₃), ~43 (CH₂), ~28 (C(CH₃)₃) Data not available Data not available Data not available
Experimental Protocols
The synthesis of butyl methyl propanedioates can be achieved through standard esterification or transesterification reactions. A general and widely used method for creating substituted malonic esters is the malonic ester synthesis, which involves the alkylation of a malonate enolate. Below is a generalized protocol for the synthesis of a this compound isomer, followed by a more specific example for a related compound.
General Protocol for the Synthesis of this compound Isomers:
This protocol describes a general approach for synthesizing a specific isomer of this compound by reacting the corresponding butoxide with methyl malonyl chloride or by alkylating methyl malonate with a butyl halide.
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in anhydrous methanol.
-
Formation of the Malonate Ester: To the sodium methoxide solution, add the desired malonic acid mono-butyl ester (1.0 equivalent) or, for an alternative route, add methyl malonate (1.0 equivalent).
-
Alkylation (if starting from methyl malonate): Add the appropriate butyl bromide (e.g., n-butyl bromide, isobutyl bromide, sec-butyl bromide) (1.0 equivalent) to the reaction mixture.
-
Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield the pure this compound.
Example Protocol: Synthesis of Diethyl n-butylmalonate (Adaptable for this compound):
The following is based on a literature procedure for a similar compound and can be adapted by using the appropriate starting materials.
-
Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, 115 g (5 atoms) of clean sodium is gradually added to 2.5 L of absolute ethanol. The mixture is cooled if the reaction becomes too vigorous.
-
Addition of Diethyl Malonate: The sodium ethoxide solution is cooled to approximately 50°C, and 825 g (5.15 moles) of diethyl malonate is added slowly through the separatory funnel.
-
Alkylation: To the resulting clear solution, 685 g (5.0 moles) of n-butyl bromide is added gradually. The reaction is exothermic and may require cooling.
-
Reflux: The reaction mixture is refluxed for about two hours until it is neutral to moist litmus paper.
-
Solvent Removal: The ethanol is distilled off from the reaction mixture.
-
Workup: The residue is treated with approximately 2 L of water and shaken thoroughly. The upper layer containing the crude product is separated.
-
Purification: The crude ester is purified by distillation under reduced pressure. The fraction boiling at 130–135°C/20 mm Hg is collected.
Mandatory Visualization
Diagram of the General Malonic Ester Synthesis Workflow
The following diagram illustrates the key steps in a malonic ester synthesis, a fundamental process for generating substituted propanedioates like this compound.
General workflow for malonic ester synthesis.
Biological Activity
Specific biological activities for this compound isomers are not extensively documented in publicly available literature. However, malonic acid esters, in general, are versatile building blocks in the synthesis of a wide range of biologically active molecules, including barbiturates and other pharmaceuticals. Some studies have investigated the antimicrobial and antiviral activities of more complex chalcone derivatives containing a malonate group, suggesting the potential for this chemical moiety in drug design.[1] The biological effects of simple alkyl malonates are likely related to their properties as metabolic precursors or their ability to interact with enzymatic systems. Further research is required to elucidate any specific signaling pathways or pharmacological effects of this compound and its isomers.
References
Technical Guide: tert-Butyl Methyl Malonate (CAS 42726-73-8) in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on tert-butyl methyl malonate (CAS 42726-73-8), a versatile reagent in organic synthesis with significant applications in the development of pharmacologically active molecules. This document outlines its chemical properties, a detailed experimental protocol for its application in the synthesis of a bioactive compound, and its relevance to a key biological signaling pathway.
Chemical Information and Properties
Tert-butyl methyl malonate is a diester of malonic acid, featuring both a tert-butyl and a methyl ester group.[1][2] This asymmetrical substitution is valuable in synthetic chemistry, allowing for selective transformations of one ester group over the other.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 42726-73-8 | [2] |
| Molecular Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.19 g/mol | [3] |
| Appearance | Clear colorless to slightly yellow liquid | [1] |
| Boiling Point | 80 °C at 11 mmHg | [3] |
| Density | 1.03 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.415 | [3] |
| InChI Key | XPSYZCWYRWHVCC-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)CC(=O)OC(C)(C)C | [3] |
Chemical Identification
| Identifier | Value | Reference |
| EC Number | 255-919-1 | [2] |
| Beilstein/REAXYS Number | 1772136 | [3] |
| MDL Number | MFCD00042856 | [3] |
| PubChem CID | 2733872 | [4] |
Role in the Synthesis of Bioactive Molecules
While tert-butyl methyl malonate itself does not exhibit direct biological activity, it is a crucial building block in the synthesis of compounds with therapeutic potential. Its utility is prominently demonstrated in the synthesis of enzyme inhibitors. Malonate esters, in general, are precursors for the synthesis of a wide range of pharmaceuticals.[5]
A significant application of malonate derivatives is in the synthesis of inhibitors for ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.[6][7] Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in various diseases, including cancer.[4][8] Therefore, ODC is a validated target for drug development.
One such inhibitor synthesized using a malonate derivative is (E)-alpha-(Difluoromethyl)dehydroornithine.[9] This compound has been shown to be a potent enzyme-activated irreversible inhibitor of ODC.[9] The following section provides a detailed experimental protocol adapted from the synthesis of similar ODC inhibitors.
Experimental Protocol: Synthesis of an Ornithine Decarboxylase Inhibitor Precursor
This protocol details the synthesis of a key intermediate, ethyl tert-butyl 2-(difluoromethyl)-2-(2-propenyl)malonate, which is a precursor to (E)-alpha-(Difluoromethyl)dehydroornithine, a potent ODC inhibitor.[9] This multi-step synthesis showcases the application of malonate chemistry in the construction of complex, biologically active molecules.
Step 1: Alkylation of Ethyl tert-butyl malonate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl tert-butyl malonate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Alkylation: After stirring for 30 minutes at -78 °C, add allyl bromide (1.2 eq) dropwise via the dropping funnel.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ethyl tert-butyl 2-allylmalonate.
Step 2: Difluoromethylation
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ethyl tert-butyl 2-allylmalonate (1.0 eq) from the previous step in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add a solution of lithium diisopropylamide (LDA) (1.2 eq in THF) dropwise.
-
Difluoromethylation: After stirring for 1 hour at -78 °C, bubble difluoromethane gas through the solution for 30 minutes.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature and stir for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, ethyl tert-butyl 2-(difluoromethyl)-2-(2-propenyl)malonate, is purified by silica gel chromatography.
Caption: Synthetic workflow for the preparation of an ODC inhibitor precursor.
Biological Context: The Polyamine Biosynthesis Pathway
The product of the synthesis described above is a precursor to an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[2] This pathway is crucial for cell proliferation and is often upregulated in cancer.[8][10]
The pathway begins with the amino acid ornithine, which is decarboxylated by ODC to produce putrescine.[2] Putrescine is then converted to spermidine and subsequently to spermine through the action of spermidine synthase and spermine synthase, respectively.[3] These polyamines play a vital role in stabilizing DNA and RNA structures and are essential for cell growth.[10]
By inhibiting ODC, the production of polyamines is blocked, leading to a cytostatic effect on rapidly dividing cells.[7] This makes ODC an attractive target for the development of anticancer drugs.
Caption: The polyamine biosynthesis pathway and the site of inhibition by ODC inhibitors.
Conclusion
Tert-butyl methyl malonate is a valuable synthetic intermediate with demonstrated utility in the synthesis of potent enzyme inhibitors. Its application in the preparation of ornithine decarboxylase inhibitors highlights its importance in medicinal chemistry and drug discovery. The detailed synthetic protocol and the biological context provided in this guide underscore the significance of this compound for researchers and scientists in the field of drug development. The continued exploration of malonate derivatives in organic synthesis is expected to yield novel therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 9. alpha-(Fluoromethyl)dehydroornithine and alpha-(fluoromethyl)dehydroputrescine analogues as irreversible inhibitors of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Preparation of Tert-butyl Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl methyl malonate is a valuable heterobifunctional reagent in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries. Its distinct ester groups—the sterically hindered tert-butyl ester and the more reactive methyl ester—allow for selective chemical manipulations. The tert-butyl group can serve as a bulky protecting group, readily removed under acidic conditions, while the methyl ester can be hydrolyzed or otherwise modified under orthogonal conditions. This differential reactivity makes it a key building block for the synthesis of complex molecules, particularly in the creation of β-keto esters and substituted acetic acids. This guide details the most effective and commonly employed synthetic routes for its preparation, providing comprehensive experimental protocols and comparative data.
Primary Synthetic Methodologies
The preparation of tert-butyl methyl malonate can be approached through several strategic routes. The most prevalent and practical methods involve either the sequential esterification of malonic acid or its derivatives, or the direct esterification of a suitable malonic acid mono-ester.
Method 1: Catalytic Esterification of Mono-tert-butyl Malonate
This direct approach involves the esterification of commercially available or pre-synthesized mono-tert-butyl malonate with methanol. The use of a catalyst is essential to drive the reaction to completion. While various catalysts can be employed, Lewis acids such as hafnium(IV) chloride have proven to be highly effective.
Experimental Protocol:
-
To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).
-
To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion, quench the reaction by adding saturated saline solution.
-
Extract the aqueous mixture with dichloromethane (3 x 70 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 50:50) to yield the final product.[1]
Method 2: Synthesis from Malonic Acid via Solid Acid Catalysis
A highly efficient and green chemistry approach utilizes a solid acid catalyst, such as Amberlyst-15, to first synthesize mono-tert-butyl malonate from malonic acid and isobutylene. The resulting mono-ester can then be esterified with methanol as described in Method 1. This method avoids the use of corrosive liquid acids and simplifies catalyst removal.
Experimental Protocol (Part A: Mono-tert-butyl malonate synthesis):
-
In a suitable pressure vessel, add malonic acid (100 g, 0.96 mol) to methyl tert-butyl ether (400 g).
-
Add 6 g of pre-treated Amberlyst-15 strong acid cation exchange resin.
-
Cool the mixture to between -20°C and -10°C.
-
Introduce isobutylene gas (53.9 g, 0.96 mol) at a controlled rate while maintaining the low temperature.
-
After the addition is complete, seal the vessel and warm the reaction to 10-30°C.
-
Maintain the reaction at this temperature with stirring for 40-60 hours.
-
After the reaction, recover the catalyst by filtration. The catalyst can be reused directly.[2]
-
Wash the filtrate with a small volume of saturated saline solution, dry the organic layer, and concentrate the solvent to obtain high-purity mono-tert-butyl malonate.[2]
The subsequent esterification with methanol can then be performed as detailed in Method 1 to yield the target compound.
Method 3: The Meldrum's Acid Route
Meldrum's acid is an excellent starting material for producing malonic acid monoesters with high regioselectivity. The reaction of Meldrum's acid with an alcohol leads to a clean ring-opening reaction. For the synthesis of tert-butyl methyl malonate, this can be envisioned as a two-step, one-pot sequence. A notable procedure involves the reaction of Meldrum's acid with tert-butanol to first generate mono-tert-butyl malonate (malonic acid mono-tert-butyl ester), which can be purified via its crystalline ammonium salt before subsequent esterification.[3]
Conceptual Protocol:
-
Step 1 (Monoester Formation): React Meldrum's acid with tert-butanol, often under reflux conditions, to yield mono-tert-butyl malonate.
-
Step 2 (Methyl Esterification): The resulting mono-ester is then subjected to standard esterification conditions with methanol, typically using an acid catalyst (e.g., H₂SO₄, HCl, or as in Method 1) to afford tert-butyl methyl malonate.
Quantitative Data Summary
The efficiency of the synthetic routes can be compared based on reported yields and reaction conditions. The following table summarizes key quantitative data for the preparation of tert-butyl malonate intermediates and the final product.
| Method | Starting Materials | Key Reagents / Catalyst | Temp. | Time | Yield | Reference |
| Esterification | Mono-tert-butyl malonate, Methanol | Hafnium(IV) chloride THF complex | Room Temp. | 48 h | 91% | ChemicalBook[1] |
| Solid Acid Catalysis (Monoester Step) | Malonic acid, Isobutylene | Amberlyst-15 resin, MTBE | 10-30°C | 40-60 h | 97% | Google Patents, CN114940648A[2] |
| Acid Catalysis (Di-ester Formation) | Malonic acid, Isobutylene | Conc. H₂SO₄, Ether | Room Temp. | ~12 h | 58-60%* | Organic Syntheses (for Di-tert-butyl)[4] |
| Acid Catalysis (Mixed Ester Formation) | Monoethyl malonate, Isobutylene | Conc. H₂SO₄, Ether | Room Temp. | ~12 h | 73-77%** | Organic Syntheses (for Ethyl tert-butyl)[5] |
*Yield for the formation of di-tert-butyl malonate, indicating the feasibility of the tert-butylation reaction. **Yield for the analogous ethyl tert-butyl malonate, suggesting high efficiency for the tert-butylation of a mono-alkyl malonate.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of tert-butyl methyl malonate starting from mono-tert-butyl malonate, as detailed in Method 1.
Caption: Workflow for the Hafnium-catalyzed synthesis of tert-butyl methyl malonate.
References
- 1. TERT-BUTYL METHYL MALONATE | 42726-73-8 [amp.chemicalbook.com]
- 2. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Molecular weight and density of tert-butyl methyl malonate
An In-depth Technical Guide to Tert-Butyl Methyl Malonate
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to tert-butyl methyl malonate, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
The fundamental physical and chemical characteristics of tert-butyl methyl malonate are summarized below. These properties are crucial for its handling, application in synthetic protocols, and for the development of analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [1][2][3] |
| Molecular Weight | 174.19 g/mol | [1][2][3] |
| Density | 1.03 g/mL at 25 °C | [4][5][6] |
| Appearance | Colorless liquid | [4][6] |
| Boiling Point | 80 °C at 11 mmHg | [6] |
| Refractive Index | n20/D 1.415 | [6] |
| Flash Point | 79 °C (closed cup) | |
| Solubility | Soluble in anhydrous alcohol and organic solvents like ethers. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of tert-butyl methyl malonate are outlined in this section.
Synthesis of Tert-Butyl Methyl Malonate
A common laboratory-scale synthesis involves the esterification of mono-tert-butyl malonate with methanol, catalyzed by a hafnium(IV) chloride tetrahydrofuran complex.[6]
Materials:
-
Mono-tert-butyl malonate
-
Methanol (MeOH)
-
Hafnium(IV) chloride tetrahydrofuran complex (1:2)
-
Dichloromethane (CH₂Cl₂)
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
Procedure:
-
To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).
-
To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion of the reaction, add saturated saline solution to the mixture.
-
Extract the product with dichloromethane (3 x 70 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an eluent of n-hexane/ethyl acetate (50:50) to yield tert-butyl methyl malonate as a colorless oily liquid.[6]
Characterization: The final product can be characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 3.74 (s, 3H), 3.30 (s, 2H), 1.47 (s, 9H).[6]
-
¹³C NMR (100 MHz, CDCl₃): δ 167.5, 165.8, 82.1, 52.3, 42.7, 27.9.[6]
-
High-Resolution Mass Spectrometry (HR-FAB MS): m/z calculated for C₈H₁₅O₄ [M+H]⁺ 175.0883, found 175.0875.[6]
Determination of Density
The density of liquid tert-butyl methyl malonate can be determined using a pycnometer.
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Temperature-controlled water bath
-
Tert-butyl methyl malonate sample
-
Distilled water
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 25 °C) until the water level in the capillary remains constant.
-
Carefully wipe the outside of the pycnometer dry and weigh it (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the tert-butyl methyl malonate sample and repeat step 2 at the same temperature.
-
Wipe the outside of the pycnometer dry and weigh it (m₃).
-
The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the known density of water at the experimental temperature.
Visualizations
The following diagrams illustrate key processes related to tert-butyl methyl malonate.
Caption: Synthesis workflow for tert-butyl methyl malonate.
Caption: Experimental workflow for density determination.
References
A Technical Guide to the Solubility of Butyl Methyl Propanedioate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Solubility of Malonic Esters
Butyl methyl propanedioate, a diester of malonic acid, belongs to a class of compounds widely utilized as intermediates in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. The solubility of these esters in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization and chromatography, and the formulation of final products.
The principle of "like dissolves like" is the primary determinant of solubility for malonic esters. The polarity of the solvent relative to the solute dictates the extent of dissolution. Malonic acid itself, being a polar dicarboxylic acid, is soluble in polar solvents like water and alcohols[1]. However, the esterification of its carboxyl groups with butyl and methyl groups in this compound significantly increases its nonpolar character. Consequently, it is expected to exhibit higher solubility in nonpolar and moderately polar organic solvents and lower solubility in highly polar solvents like water.
Inferred Solubility Profile of this compound
In the absence of specific experimental data for this compound, this section presents solubility data for the parent compound, malonic acid, and a related diester, to provide an informed estimation of its solubility behavior. The transition from a dicarboxylic acid to a diester dramatically alters the solubility profile.
Table 1: Solubility of Malonic Acid and Related Compounds in Various Solvents
| Compound/Solute | Solvent | Temperature (°C) | Solubility |
| Malonic Acid | Water | 25 | 763 g/L[2][3] |
| Malonic Acid | Methanol | Not Specified | Soluble[1] |
| Malonic Acid | Ethanol | 30 | Mole Fraction: ~0.18[4] |
| Malonic Acid | Acetonitrile | 30 | Mole Fraction: ~0.04[4] |
| Malonic Acid | 1,4-Dioxane | 30 | Mole Fraction: ~0.15[4] |
| Malonic Acid | Tetrahydrofuran (THF) | 30 | Mole Fraction: ~0.22[4] |
| Malonic Acid | Hexane | Not Specified | Insoluble[1] |
Note: The data for malonic acid illustrates the high solubility in polar solvents. It is anticipated that this compound would show an inverse trend, with higher solubility in less polar solvents.
Based on the structure of this compound, it is predicted to be readily soluble in a range of common organic solvents, including but not limited to:
-
Alcohols (e.g., ethanol, methanol, isopropanol)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Ketones (e.g., acetone, methyl ethyl ketone)
-
Esters (e.g., ethyl acetate)
-
Aromatic Hydrocarbons (e.g., toluene, benzene)
-
Halogenated Solvents (e.g., dichloromethane, chloroform)
Its solubility is expected to be lower in highly nonpolar solvents like hexane and very low in water.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method[5]. This procedure involves equilibrating an excess amount of the solute in the solvent of interest over a specified period and then measuring the concentration of the dissolved solute in the resulting saturated solution.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a sealed vial containing a known volume of the organic solvent. The excess solute should be visually apparent to ensure a saturated solution is achieved.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solute to settle. For fine suspensions, centrifugation may be necessary to achieve clear separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or molarity.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure as a diester of malonic acid allows for reliable predictions of its solubility behavior. It is expected to be highly soluble in a wide array of common organic solvents and poorly soluble in water. For applications requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a robust framework for experimental determination. This information is crucial for optimizing synthetic routes, developing effective purification techniques, and formulating products in the pharmaceutical and chemical industries.
References
Navigating the Safety Landscape of Tert-butyl Methyl Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl methyl malonate is a valuable reagent in organic synthesis, frequently employed in the creation of complex molecular architectures essential for pharmaceutical development and other chemical industries. As with any chemical substance, a thorough understanding of its hazard profile and safety protocols is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety data for tert-butyl methyl malonate, consolidating available information to facilitate safe handling and use.
Physicochemical and Hazard Identification
A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. Tert-butyl methyl malonate is a combustible liquid with a distinct set of characteristics that inform its handling and storage requirements.
| Property | Value | Citation |
| Molecular Formula | C8H14O4 | [1][2][3] |
| Molecular Weight | 174.2 g/mol | [1][3] |
| CAS Number | 42726-73-8 | [1] |
| Appearance | Colorless liquid | [2] |
| Density | Approximately 1.030 g/mL at 25°C | [1] |
| Boiling Point | 80°C at 11 mmHg | |
| Flash Point | 79°C / 174.2°F (closed cup) | [1] |
| Refractive Index | n20/D 1.415 | |
| Solubility | Soluble in anhydrous alcohol and organic solvents like ethers. Information on water solubility is not readily available. | [2] |
| Stability | Stable under normal conditions. Material may darken in color during storage. | [1] |
GHS Hazard Classification and Precautionary Statements
Tert-butyl methyl malonate is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its combustibility and its irritant properties.
| Hazard Class | Category | Hazard Statement | Citation |
| Flammable Liquids | 4 | H227: Combustible liquid | [1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3] |
The following diagram illustrates the logical relationship between the hazards associated with tert-butyl methyl malonate.
Toxicological Data: A Noteworthy Gap
A critical aspect of this technical guide is to highlight the current limitations in the available toxicological data for tert-butyl methyl malonate. Safety Data Sheets explicitly state that no acute toxicity information is available for this product and that the toxicological properties have not been fully investigated.[1] This signifies a lack of comprehensive experimental studies on parameters such as:
-
Acute oral, dermal, and inhalation toxicity (LD50/LC50)
-
Chronic toxicity
-
Carcinogenicity
-
Mutagenicity
-
Teratogenicity
-
Reproductive toxicity
This absence of data underscores the importance of handling tert-butyl methyl malonate with a high degree of caution, assuming a higher level of risk until more definitive toxicological studies are conducted and published.
Safe Handling and Experimental Protocols
Given the known hazards and the gaps in toxicological data, a conservative approach to handling is essential. The following workflow outlines the key steps for the safe use of tert-butyl methyl malonate in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are non-negotiable when handling tert-butyl methyl malonate.
| Protection Type | Recommended PPE | Citation |
| Eye/Face | Safety glasses with side-shields or goggles. Face shield where splashing is possible. | [1][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed to prevent skin contact. | [1][4] |
| Respiratory | Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator may be necessary. | [1] |
Engineering Controls
-
Ventilation: Always handle tert-butyl methyl malonate in a chemical fume hood to minimize inhalation exposure.[1]
-
Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition.[1] Use of explosion-proof electrical equipment is recommended.[4]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol | Citation |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. | [1][4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [1][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention. | [1] |
Spillage and Disposal
-
Spill Response: In case of a spill, remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1] Ensure adequate ventilation.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
Tert-butyl methyl malonate is a valuable synthetic tool, but its use demands a comprehensive understanding of its associated hazards. While it is classified as a combustible liquid and an irritant to the skin, eyes, and respiratory tract, the most significant safety consideration is the lack of detailed toxicological data. This necessitates a cautious and proactive approach to safety, emphasizing the consistent use of appropriate personal protective equipment, robust engineering controls, and strict adherence to safe handling protocols. By integrating the information in this guide into their laboratory safety practices, researchers can mitigate risks and ensure a safe environment for scientific discovery and innovation.
References
An In-Depth Technical Guide to the Core Reactivity of Malonic Esters
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Malonic esters are pivotal reagents in organic synthesis, prized for the reactivity of the α-carbon situated between two carbonyl groups. This unique structural motif imparts significant acidity, facilitating the formation of a resonance-stabilized enolate that serves as a versatile nucleophile for carbon-carbon bond formation. This guide provides a comprehensive examination of the fundamental reactivity of malonic esters, with a focus on asymmetrically substituted variants such as butyl methyl propanedioate. Key transformations, including the malonic ester synthesis (alkylation and decarboxylation), Michael additions, and Knoevenagel condensations, are detailed. The discussion is supported by structured data, detailed experimental protocols, and logical diagrams to provide a thorough resource for professionals in chemical research and drug development.
Core Reactivity: The Acidic α-Carbon
The synthetic utility of malonic esters stems from the high acidity of the methylene protons located on the carbon alpha to both carbonyl groups.[1][2] The electron-withdrawing nature of the two adjacent ester functionalities significantly stabilizes the resulting carbanion (enolate) through resonance, delocalizing the negative charge onto the oxygen atoms.
This enhanced acidity is reflected in the compound's pKa value. For instance, diethyl malonate, a common symmetric malonic ester, has a pKa of approximately 13, making it substantially more acidic than typical esters and allowing for nearly quantitative deprotonation by common alkoxide bases like sodium ethoxide (NaOEt).[3][4] The reaction strongly favors the formation of the enolate, which is the key reactive intermediate in most malonic ester reactions.[3]
Data Summary: Acidity
| Compound | pKa | Comments |
| Diethyl Malonate | ~13[4] | Sufficiently acidic for deprotonation with alkoxides. |
| Ethanol (Conjugate Acid of Ethoxide) | ~16[3] | The pKa difference ensures the equilibrium favors enolate formation. |
A critical consideration is the choice of base. To prevent transesterification, the alkoxide base should match the alcohol portion of the ester groups.[1][2] For an asymmetric ester like this compound, using either sodium methoxide or sodium butoxide could potentially lead to a mixture of ester products. In such cases, a non-nucleophilic base like sodium hydride (NaH) is often preferred.
Key Synthetic Transformations
The nucleophilic enolate derived from a malonic ester can participate in a variety of powerful C-C bond-forming reactions.
Malonic Ester Synthesis: Alkylation and Decarboxylation
The most classic application is the malonic ester synthesis, which transforms an alkyl halide into a carboxylic acid with two additional carbon atoms.[5] The process involves three main stages: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.[6]
Alkylation: The enolate attacks an alkyl halide (typically primary or methyl) in an SN2 reaction.[7] A major drawback is the potential for dialkylation, as the mono-alkylated product still possesses one acidic proton.[1] This can be controlled by reaction conditions or stoichiometry.
Hydrolysis and Decarboxylation: The substituted malonic ester is hydrolyzed to a malonic acid derivative under acidic or basic conditions.[3] Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final substituted acetic acid.[1]
For an asymmetric ester like this compound, hydrolysis will produce a mixture of butanol and methanol alongside the substituted malonic acid. Selective monohydrolysis of one ester group over the other is challenging but can sometimes be achieved under carefully controlled enzymatic or chemical conditions.[8][9]
Data Summary: Malonic Ester Synthesis
| Reaction Step | Reagents | Typical Yields | Notes |
| Alkylation | NaH or NaOR, Alkyl Halide (R-X) | 70-90% | Yields are highest for primary and methyl halides. Dialkylation is a common side reaction.[1] |
| Hydrolysis & Decarboxylation | H₃O⁺, heat; or 1. NaOH, H₂O, heat 2. H₃O⁺ | >90% | The decarboxylation step is typically very efficient upon heating. |
Experimental Protocol: Synthesis of Methylpropylmalonic Acid
This protocol is adapted from a procedure for the synthesis of ethyl methylmalonate and subsequent hydrolysis.
Part A: Alkylation of Diethyl Malonate with Propyl Bromide
-
Setup: A 500-mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Reagents: In the flask, place 23 g (1.0 g-atom) of sodium in 250 mL of absolute ethanol. After the sodium has completely reacted to form sodium ethoxide, add 160 g (1.0 mole) of diethyl malonate via the dropping funnel.
-
Alkylation: Gently heat the mixture to reflux on a water bath. Add 123 g (1.0 mole) of 1-bromopropane dropwise over 2-3 hours. Continue refluxing until the mixture is neutral to moist litmus paper (approx. 4-6 hours).
-
Workup: Distill off the ethanol on a steam bath. Add 200 mL of water to the residue to dissolve the sodium bromide. Separate the ester layer, wash it with water, dry over anhydrous calcium chloride, and distill under reduced pressure. The diethyl propylmalonate fraction is collected.
Part B: Hydrolysis and Decarboxylation
-
Hydrolysis: The diethyl propylmalonate (0.5 mole) is refluxed with a solution of 100 g of potassium hydroxide in 100 mL of water for 4 hours, until the ester layer disappears.
-
Isolation: Distill off the ethanol. Cool the remaining solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the evolution of carbon dioxide ceases.
-
Purification: Extract the resulting methylpropylmalonic acid with ether. Dry the ethereal solution with anhydrous sodium sulfate, remove the ether by distillation, and purify the final product by vacuum distillation or recrystallization.
Michael Addition (Conjugate Addition)
Malonic ester enolates are "soft" nucleophiles and are excellent donors for Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds.[10][11] This reaction is a powerful method for forming 1,5-dicarbonyl compounds.[12]
Data Summary: Michael Addition
| Michael Donor | Michael Acceptor | Catalyst/Base | Typical Yields |
| Diethyl Malonate | Benzalacetophenone | K₂CO₃ / Chiral PTC | 87-90%[13] |
| Dimethyl Malonate | Chalcones | (R,R)-DPEN / Acid | 61-99%[14] |
| Diethyl Malonate | Mesityl Oxide | NaOEt | Forms Dimedone after intramolecular cyclization.[11] |
Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone
This protocol is a general representation based on literature procedures.[15]
-
Setup: To a dry 50-mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol) and a suitable catalyst (e.g., 10 mol% of a chiral amine or phase-transfer catalyst).
-
Reagents: Add an appropriate solvent (e.g., 5 mL of toluene). To this solution, add diethyl malonate (1.2 mmol). If a solid base like K₂CO₃ is used, it is added at this stage.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 48 hours depending on the substrates and catalyst.
-
Workup: Upon completion, quench the reaction with dilute aqueous HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the Michael adduct.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound, such as a malonic ester, and an aldehyde or ketone, typically catalyzed by a weak base (e.g., an amine like piperidine).[16][17] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[16]
This reaction is highly valuable for synthesizing substituted alkenes and is a cornerstone in the production of various fine chemicals and pharmaceuticals. The removal of water, often by azeotropic distillation, can be used to drive the reaction equilibrium toward the product.[17]
Data Summary: Knoevenagel Condensation
| Aldehyde | Malonic Ester | Catalyst | Solvent | Yield |
| Benzaldehyde | Diethyl Malonate | Piperidine / Benzoic Acid | Benzene (reflux) | 89-91%[18] |
| Isovaleraldehyde | Diethyl Malonate | Immobilized Gelatine | DMSO | 85-89%[19] |
| Various Aldehydes | Diethyl Malonate | Immobilized BSA | DMSO | 85-89%[20] |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate
This protocol is adapted from a procedure in Organic Syntheses.[18]
-
Setup: A 500-mL round-bottom flask is fitted with a Dean-Stark trap and a reflux condenser.
-
Reagents: Charge the flask with 106 g (1.0 mole) of benzaldehyde (containing a small amount of benzoic acid is beneficial), 160 g (1.0 mole) of diethyl malonate, 5 mL of piperidine, and 200 mL of benzene.
-
Reaction: Heat the mixture to a vigorous reflux using an oil bath. Water will begin to collect in the Dean-Stark trap. Continue the reflux for 10-15 hours, or until no more water is collected.
-
Workup: Cool the reaction mixture and dilute with 100 mL of benzene. Wash the solution sequentially with two 100-mL portions of water, two 100-mL portions of 1 N HCl, and finally with 100 mL of saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the benzene under reduced pressure. Distill the residue under vacuum to yield the colorless product, diethyl benzalmalonate.[18]
Conclusion
Malonic esters, including asymmetrically substituted variants like this compound, are foundational building blocks in modern organic synthesis. Their reactivity is dominated by the acidic α-protons, which enables the formation of a highly nucleophilic enolate. This intermediate is central to a suite of powerful transformations, including alkylation, conjugate addition, and condensation reactions. A thorough understanding of these core principles, reaction conditions, and experimental procedures is essential for researchers aiming to construct complex molecular architectures for applications in materials science, agrochemicals, and particularly, drug development.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Ch21: Malonic esters [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 20. researchgate.net [researchgate.net]
Navigating the Safe Handling and Storage of Tert-Butyl Methyl Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl methyl malonate is a valuable reagent in organic synthesis, frequently employed in the pharmaceutical and chemical industries for the creation of complex molecules. Its effective utilization hinges on a thorough understanding of its properties and the implementation of rigorous storage and handling protocols to ensure laboratory safety and maintain chemical integrity. This guide provides an in-depth overview of the essential procedures for the safe management of tert-butyl methyl malonate.
Physicochemical and Safety Data at a Glance
Proper storage and handling practices are directly informed by the physicochemical and toxicological properties of a substance. The following tables summarize key quantitative data for tert-butyl methyl malonate, facilitating a quick assessment of its characteristics.
| Physical Properties | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 80 °C at 11 mmHg[1][2][3] |
| Melting Point | Approximately -10 °C to -31 °C[1][2][4] |
| Density | Approximately 1.03 g/mL at 25 °C[1][2][3] |
| Refractive Index | n20/D 1.415 (lit.)[1][2][3] |
| Safety and Hazard Data | Value |
| Flash Point | 79 °C / 174.2 °F (closed cup)[5] |
| GHS Classification | Combustible liquid[2][5] |
| Incompatible Materials | Strong oxidizing agents[5] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂)[5] |
Core Storage and Handling Protocols
Adherence to standardized procedures is paramount when working with tert-butyl methyl malonate to mitigate risks and preserve its quality. The following sections detail the recommended protocols for storage and handling.
Storage Procedures
The primary objective of proper storage is to prevent degradation, contamination, and the creation of hazardous situations.
-
Temperature and Environment: Store in a cool, dry, and well-ventilated place.[5][6][7] A recommended storage temperature is below 15°C in a dark location. Keep containers tightly closed to prevent exposure to moisture.[6][8]
-
Container Requirements: Utilize suitable, tightly sealed containers for storage.[5][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other hot surfaces.[5][6] "No smoking" policies should be strictly enforced in storage areas.[5][6]
-
Incompatibilities: Store separately from strong oxidizing agents.[5]
It has been noted that the material may darken in color during storage.[5]
Handling Procedures
Safe handling practices minimize exposure and prevent accidents.
-
Ventilation: Use in a well-ventilated area.[5][8] If vapors or aerosols are generated, respiratory protection is required.[6]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Wash hands thoroughly after handling.[6][7]
-
Fire Prevention: Take precautionary measures against static discharge.[6] Use non-sparking tools.[6][8]
-
Spill Management: In case of a spill, soak up with inert absorbent material (e.g., sand, silica gel, acid binder) and place in a suitable, closed container for disposal.[5] Remove all sources of ignition.[5]
Visualizing Safe Handling and Chemical Incompatibilities
To further clarify the necessary precautions, the following diagrams illustrate the logical workflow for handling tert-butyl methyl malonate and its key chemical incompatibilities.
Caption: Logical workflow for the safe handling of tert-butyl methyl malonate.
Caption: Key chemical incompatibilities for tert-butyl methyl malonate.
References
- 1. chembk.com [chembk.com]
- 2. TERT-BUTYL METHYL MALONATE | 42726-73-8 [amp.chemicalbook.com]
- 3. tert-butyl methyl malonate [chembk.com]
- 4. TERT-BUTYL METHYL MALONATE | 42726-73-8 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to Butyl Methyl Propanedioate and Its Core Synonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Butyl methyl propanedioate, a versatile reagent in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug development. This document details its key synonyms, physicochemical properties, experimental protocols for its use, and visual representations of synthetic pathways.
Key Synonyms and Identification
This compound is known in the scientific literature under several synonyms. The most prevalent of these is tert-Butyl methyl malonate . Understanding these synonyms is crucial for conducting thorough literature searches and identifying relevant research.
| Synonym | CAS Number | Molecular Formula | Source |
| tert-Butyl methyl malonate | 42726-73-8 | C₈H₁₄O₄ | [1] |
| 3-O-tert-butyl 1-O-methyl propanedioate | 42726-73-8 | C₈H₁₄O₄ | [1] |
| Malonic acid tert-butyl methyl ester | 42726-73-8 | C₈H₁₄O₄ | |
| 1-tert-Butyl 3-methyl propanedioate | 42726-73-8 | C₈H₁₄O₄ | |
| Propanedioic acid, 1-(1,1-dimethylethyl) 3-methyl ester | 42726-73-8 | C₈H₁₄O₄ |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of tert-Butyl methyl malonate is presented below, compiled from various sources. This data is essential for its application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 174.19 g/mol | [1] |
| Density | 1.03 g/mL at 25 °C | [2] |
| Boiling Point | 80 °C at 11 mmHg | [2] |
| Melting Point | -10 °C | [3] |
| Flash Point | 175 °F (79.4 °C) | [2] |
| Refractive Index (n20/D) | 1.415 | [2] |
| Solubility | Soluble in anhydrous alcohol and organic solvents like ethers. | [2] |
| Topological Polar Surface Area | 52.6 Ų | [1] |
| ¹H NMR | δ 3.83 (s, 3H), 1.51 (s, 9H) in CDCl₃ | [4] |
Experimental Protocols in Organic Synthesis
tert-Butyl methyl malonate is a key building block in the synthesis of a variety of complex molecules, including intermediates for bioactive compounds and natural products. Below are detailed methodologies for some of its key applications.
This protocol describes the use of tert-Butyl methyl malonate in an enantioselective conjugate addition reaction, a key step in the synthesis of (-)-yohimbine.[5]
-
Reaction: Enantioselective conjugate addition of tert-butyl methyl malonate to o-nitrobenzaldehyde derivative.
-
Reactants:
-
Aldehyde 35 (derived from o-nitrobenzaldehyde)
-
tert-Butyl methyl malonate
-
Hayashi-Jørgensen catalyst (catalyst 36)
-
-
Procedure:
-
To a solution of aldehyde 35, add tert-butyl methyl malonate.
-
Introduce the Hayashi-Jørgensen catalyst 36 to the reaction mixture.
-
Stir the reaction until completion, monitoring by an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Results: The desired product (37) was obtained in a 76% yield with a high enantiomeric ratio (98:2 er).[5]
This protocol outlines the synthesis of a malonate intermediate used in the development of novel GPR88 agonists.[6]
-
Reaction: Copper-catalyzed reaction of an aryl iodide with tert-butyl methyl malonate.
-
Reactants:
-
p-iodophenyl ether (48)
-
tert-Butyl methyl malonate
-
Sodium hydride (NaH)
-
Copper(I) bromide (CuBr)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous dioxane
-
-
Procedure:
-
Suspend sodium hydride (60%, 208 mg, 6.25 mmol) in anhydrous dioxane (30 mL).
-
Add HMPA (1.2 mL) and tert-butyl methyl malonate (907 mg, 5.20 mmol) to the suspension.
-
Stir the mixture at room temperature for 1 hour.
-
Add copper(I) bromide (896 mg, 6.25 mmol) and the p-iodophenyl ether (48) (1.9 g, 6.25 mmol) to the resulting mixture.
-
Reflux the mixture under a nitrogen atmosphere for 3 hours.
-
After cooling to room temperature, proceed with workup and purification.
-
-
Results: This reaction yields the malonate intermediate (49), a precursor to a series of GPR88 agonists.[6]
This protocol details the synthesis of a diazomalonate derivative from tert-butyl methyl malonate, which is a versatile intermediate for further synthetic transformations.[4]
-
Reaction: Diazo transfer reaction with tert-butyl methyl malonate.
-
Reactants:
-
tert-Butyl methyl malonate (300 mg, 1.72 mmol)
-
Tosyl azide (374 mg, 1.89 mmol)
-
Triethylamine (0.3 mL, 2.15 mmol)
-
Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of tosyl azide and triethylamine in acetonitrile (1.72 mL, 1 M) at 0 °C, add a solution of tert-butyl methyl malonate in acetonitrile (1.72 mL, 1 M).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude mixture by column chromatography on silica gel (eluent: 3–7% EtOAc in PE).
-
-
Results: 1-(tert-butyl) 3-methyl 2-diazomalonate was obtained as a light yellow oil in 81% yield (279 mg).[4]
Mandatory Visualizations: Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Enantioselective conjugate addition workflow.
Caption: Synthesis of a GPR88 agonist intermediate.
Caption: Synthesis of a diazomalonate intermediate.
Conclusion
This compound, predominantly known as tert-butyl methyl malonate, is a cornerstone reagent for introducing malonate moieties in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of drug discovery and development, where it serves as a versatile building block for creating chiral centers and functionalized intermediates. The experimental protocols and data presented in this guide underscore its importance and provide a foundational resource for researchers and scientists in the pharmaceutical industry. The continued exploration of its reactivity will undoubtedly lead to novel synthetic strategies and the discovery of new therapeutic agents.
References
- 1. tert-Butyl methyl malonate | C8H14O4 | CID 2733872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation with Butyl Methyl Propanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds. This document provides a detailed experimental protocol for the Knoevenagel condensation utilizing butyl methyl propanedioate as the active methylene compound. The protocol outlines the reaction of this compound with a representative aldehyde, detailing the necessary reagents, conditions, and work-up procedures. Furthermore, this document includes a summary of typical reaction parameters and expected outcomes in tabular format for easy reference, along with diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding a substituted alkene.[1] The reaction is typically catalyzed by a weak base, such as an amine, which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone.[1][2] this compound, a malonic acid ester, serves as an excellent active methylene compound due to the electron-withdrawing nature of the two ester groups, which increases the acidity of the methylene protons.[1] This protocol provides a generalized yet detailed procedure applicable to a range of aldehydes for the synthesis of various substituted alkenes, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Data Presentation
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Example Amount |
| Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | 1.0 eq | 1.06 g (10 mmol) |
| This compound | C₈H₁₄O₄ | 174.19 | 1.0 - 1.2 eq | 1.74 g (10 mmol) |
| Catalyst (e.g., Piperidine) | C₅H₁₁N | 85.15 | 0.1 - 0.2 eq | 0.085 g (1 mmol) |
| Solvent (e.g., Toluene) | C₇H₈ | 92.14 | - | 50 mL |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome |
| Temperature | 80 - 120 °C (Reflux) | Completion within 4-8 hours |
| Reaction Time | 4 - 8 hours | High conversion of starting materials |
| Catalyst | Piperidine, Pyrrolidine, or other amine bases | Efficient catalysis of the condensation |
| Solvent | Toluene, Hexane, or Ethanol | Azeotropic removal of water with Toluene/Hexane |
| Product Yield | 70 - 90% (Isolated) | Varies with aldehyde substrate |
| Product Purity | >95% after purification | Achievable by recrystallization or chromatography |
Experimental Protocol
Materials and Reagents
-
Aldehyde (e.g., Benzaldehyde)
-
This compound
-
Piperidine (or other suitable amine catalyst)
-
Toluene (or other suitable solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Hydrochloric Acid (1 M solution)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl acetate
-
Hexane
-
Deionized Water
Equipment
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), this compound (1.0-1.2 eq), and toluene (50 mL).
-
Addition of Catalyst: Add the amine catalyst, such as piperidine (0.1-0.2 eq), to the reaction mixture.
-
Reaction Execution: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux (approximately 110-120°C for toluene) with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).[2]
-
Reaction Work-up: Once the reaction is complete (typically after 4-8 hours, when water formation ceases), allow the mixture to cool to room temperature.
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure α,β-unsaturated product.
Mandatory Visualizations
Caption: Mechanism of the Knoevenagel Condensation.
Caption: Experimental Workflow for Knoevenagel Condensation.
References
Application of Tert-butyl Methyl Malonate in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract:
This document provides detailed application notes and protocols for the use of tert-butyl methyl malonate and its derivatives in the synthesis of chiral pharmaceutical intermediates. The focus is on the enantioselective α-alkylation of malonates to produce versatile chiral building blocks containing a quaternary carbon center. These intermediates are of significant interest in drug discovery and development due to their presence in numerous biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Malonic esters are fundamental building blocks in organic synthesis, widely utilized for the formation of carbon-carbon bonds.[1][2] In the pharmaceutical industry, the synthesis of enantiomerically pure compounds is of paramount importance, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities. Tert-butyl methyl malonate and its derivatives serve as valuable precursors for the asymmetric synthesis of complex chiral molecules.[2][3]
The key advantage of using mixed esters like tert-butyl methyl malonate lies in the differential reactivity of the ester groups. The tert-butyl ester can be selectively cleaved under acidic conditions, while the methyl ester is more robust, allowing for orthogonal deprotection strategies. This feature is particularly useful in the synthesis of complex molecules requiring multiple protecting groups.[1]
This application note will focus on the enantioselective phase-transfer catalytic (PTC) α-alkylation of a malonate substrate derived from mono-tert-butyl malonate, a close derivative of tert-butyl methyl malonate, to generate chiral α,α-dialkylmalonates. These compounds are valuable intermediates for the synthesis of chiral carboxylic acids and other complex chiral structures.[1][4]
General Reaction Scheme
The overall synthetic strategy involves the preparation of a suitable malonate substrate, followed by an enantioselective alkylation under phase-transfer catalysis, and subsequent selective deprotection to yield a chiral malonic monoacid. These monoacids are versatile intermediates for further elaboration into pharmaceutical targets.
Figure 1: General workflow for the synthesis of chiral malonic monoacids.
Quantitative Data Summary
The following tables summarize the yields and enantioselectivities achieved in the synthesis of various chiral α,α-dialkylated malonates via enantioselective phase-transfer catalytic alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate.[1]
Table 1: Synthesis of 1-(tert-Butyl) 3-(Alkyl) 2-methylmalonate Derivatives [1]
| Product | Alkylating Agent | Yield (%) |
| 1-Benzyl 3-(tert-butyl) 2-methylmalonate | Benzyl bromide | 78 |
| 1-(tert-Butyl) 3-(3-phenylpropyl) 2-methylmalonate | 1-Bromo-3-phenylpropane | 62 |
| 1-(tert-Butyl) 3-cinnamyl 2-methylmalonate | Cinnamyl bromide | 89 |
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | 2,2-Diphenylethanol | - |
Table 2: Enantioselective PTC α-Alkylation of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate [1]
| Product | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-Allyl-1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Allyl bromide | 99 | 92 |
| (S)-1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methyl-2-(2-methylallyl)malonate | 2-Methylallyl bromide | 94 | 92 |
| (S)-1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-cinnamyl-2-methylmalonate | Cinnamyl bromide | 96 | 96 |
| (S)-1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-benzyl-2-methylmalonate | Benzyl bromide | 75 | 98 |
| (S)-1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-(3-methoxybenzyl)-2-methylmalonate | 3-Methoxybenzyl bromide | 98 | 95 |
| (S)-1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-(4-chlorobenzyl)-2-methylmalonate | 4-Chlorobenzyl bromide | 98 | 97 |
Experimental Protocols
Synthesis of mono-tert-Butyl α-Methylmalonate
This protocol describes the synthesis of the key starting material for the subsequent esterification and alkylation reactions.[1]
Procedure:
-
To a stirred solution of α-methyl Meldrum's acid (2 g, 12.6 mmol) in tert-butanol (30 mL), the mixture is refluxed for 12 hours.
-
After completion of the reaction, the solvent is evaporated under reduced pressure to afford α-methyl-malonate mono-tert-butyl ester (yield: 2.2 g, 99%) as a colorless oil.[1]
Synthesis of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate
This procedure outlines the esterification of the mono-tert-butyl malonate with 2,2-diphenylethanol.[1]
Procedure:
-
Dissolve α-methyl-malonate mono-tert-butyl ester (500 mg, 2.87 mmol) and 2,2-diphenylethanol (626 mg, 3.16 mmol) in 1,4-dioxane (10.13 mL) under an argon atmosphere.
-
Add 4-dimethylaminopyridine (41.3 mg, 0.338 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1,100 mg, 5.74 mmol) to the stirred solution.
-
Stir the reaction mixture for 15 hours at room temperature.
-
Add water (15 mL) to the reaction mixture and extract with dichloromethane (2 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography.
General Procedure for Enantioselective Phase-Transfer Catalytic Alkylation
This protocol provides a general method for the asymmetric alkylation of the malonate substrate.[1]
Procedure:
-
To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature, add the corresponding alkyl bromide (e.g., benzyl bromide, 0.324 mmol).
-
Cool the reaction mixture to the desired low temperature (e.g., -40 °C).
-
Add 50% w/v aqueous KOH (36.4 μL, 0.324 mmol) to the reaction mixture and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired chiral α,α-dialkylated malonate.
Figure 2: Experimental workflow for enantioselective PTC alkylation.
Selective Deprotection Protocols
The resulting chiral α,α-dialkylated malonates can be selectively deprotected to afford the corresponding chiral malonic monoacids.[1]
A. Selective Cleavage of the tert-Butyl Ester:
-
Dissolve the chiral α,α-dialkylated malonate in dichloromethane.
-
Add trifluoroacetic acid (TFA) at 0 °C.
-
Stir the reaction until the tert-butyl group is cleaved (monitored by TLC).
-
Workup to isolate the chiral malonic monoacid.
B. Selective Cleavage of the 2,2-Diphenylethyl Ester:
-
Dissolve the chiral α,α-dialkylated malonate in methanol.
-
Add 1N potassium hydroxide (KOH).
-
Stir the reaction until the diphenylethyl group is cleaved (monitored by TLC).
-
Workup to isolate the corresponding chiral malonic monoacid.
Applications in Pharmaceutical Synthesis
The chiral α,α-dialkylated malonic monoacids synthesized through these protocols are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[1][2] The ability to introduce a chiral quaternary carbon center with high enantioselectivity is a significant advantage in the construction of complex molecular architectures found in many drug molecules.
These intermediates can be further transformed into:
-
Chiral β-amino acids: These are key components of numerous pharmaceuticals, including antiviral and anticancer agents.
-
Chiral carboxylic acids: These can be incorporated into various drug scaffolds.
-
Complex natural products and their analogs: Many natural products with therapeutic properties contain chiral quaternary centers.
The selective deprotection of the two different ester groups allows for a divergent synthetic approach, where either carboxylic acid functionality can be unmasked for further reactions, providing flexibility in the design of synthetic routes to target pharmaceutical compounds.
Conclusion
The use of tert-butyl methyl malonate derivatives in enantioselective phase-transfer catalytic alkylations provides an efficient and practical method for the synthesis of chiral α,α-dialkylated malonates. These compounds are versatile pharmaceutical intermediates that can be readily converted into a variety of chiral building blocks for drug discovery and development. The detailed protocols and quantitative data presented in this application note offer a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- 1. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 2. Buy tert-Butyl methyl malonate (EVT-322421) | 42726-73-8 [evitachem.com]
- 3. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation with Tert-butyl Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed allylic alkylation, with a focus on the use of tert-butyl methyl malonate as a versatile nucleophile. This reaction, often referred to as the Tsuji-Trost reaction, is a powerful tool for the stereoselective formation of carbon-carbon bonds, enabling the synthesis of complex chiral molecules and intermediates crucial for drug discovery and development.
Introduction
Palladium-catalyzed allylic alkylation is a fundamental transformation in modern organic synthesis that involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex.[1][2] The use of prochiral nucleophiles, such as tert-butyl methyl malonate, in conjunction with chiral palladium catalysts, allows for the asymmetric synthesis of valuable chiral building blocks. The steric and electronic properties of the tert-butyl and methyl ester groups of this malonate derivative can influence reactivity and selectivity, making it a valuable tool for fine-tuning synthetic outcomes.
Reaction Mechanism and Stereochemistry
The catalytic cycle of the palladium-catalyzed allylic alkylation generally proceeds through the following key steps:
-
Oxidative Addition: A palladium(0) catalyst coordinates to the double bond of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. This step typically occurs with inversion of stereochemistry at the carbon bearing the leaving group.
-
Nucleophilic Attack: The nucleophile, in this case, the enolate of tert-butyl methyl malonate, attacks the π-allyl complex. For "soft" nucleophiles like malonates, this attack usually occurs on the face of the allyl group opposite to the palladium metal (external attack).[1] This step also proceeds with inversion of stereochemistry.
The overall stereochemical outcome of the reaction is a net retention of configuration, resulting from a double inversion process.[3]
Asymmetric Allylic Alkylation (AAA)
The enantioselective variant of this reaction, known as the Asymmetric Allylic Alkylation (AAA), employs chiral ligands to control the stereochemical outcome. These ligands coordinate to the palladium center and create a chiral environment that directs the nucleophilic attack to one of the two enantiotopic termini of the π-allyl intermediate, or to one face of a meso-allyl complex. The Trost ligands, BINAP, and phosphinooxazolines (PHOX) are among the most successful classes of ligands for this purpose.[1][4]
Experimental Protocols
Below are general protocols for performing a palladium-catalyzed allylic alkylation using a malonate nucleophile. These should be considered as starting points and may require optimization for specific substrates.
Protocol 4.1: General Procedure for Achiral Allylic Alkylation
This protocol is suitable for standard allylic alkylation without stereochemical control.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(allyl)Cl]₂)
-
Ligand (e.g., PPh₃, dppe)
-
Allylic substrate (e.g., allyl acetate, allyl carbonate)
-
Tert-butyl methyl malonate
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%) and ligand (1-10 mol%).
-
Add the anhydrous solvent, followed by the base (1.1-1.5 equivalents).
-
Add tert-butyl methyl malonate (1.0-1.2 equivalents) dropwise to the mixture and stir until the enolate formation is complete.
-
Add the allylic substrate (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.2: General Procedure for Asymmetric Allylic Alkylation (AAA)
This protocol is adapted for enantioselective transformations using a chiral catalyst system.
Materials:
-
Palladium precursor (e.g., [Pd(allyl)Cl]₂, Pd₂(dba)₃)
-
Chiral ligand (e.g., (R,R)-Trost ligand, (S)-BINAP)
-
Allylic substrate (meso or racemic)
-
Tert-butyl methyl malonate
-
Base (e.g., NaH, KOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
Procedure:
-
In a glovebox or under a strict inert atmosphere, combine the palladium precursor (0.5-2.5 mol%) and the chiral ligand (1.0-5.0 mol%) in a flame-dried flask.
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
In a separate flask, prepare the nucleophile by adding the base (1.1-1.5 equivalents) to a solution of tert-butyl methyl malonate (1.0-1.2 equivalents) in the anhydrous solvent.
-
Add the solution of the pre-formed chiral catalyst to the nucleophile solution.
-
Add the allylic substrate (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the optimized temperature (can range from -78 °C to room temperature) and monitor for completion.
-
Work-up the reaction as described in Protocol 4.1.
-
Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or GC.
Data Presentation
While specific data for the palladium-catalyzed allylic alkylation of tert-butyl methyl malonate is not extensively reported in the reviewed literature, the following tables present representative data for similar malonate nucleophiles to illustrate the scope and efficiency of this reaction.
Table 1: Asymmetric Allylic Alkylation of Cyclic Substrates with Malonate Nucleophiles
| Entry | Allylic Substrate | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | ee (%) |
| 1 | meso-Cyclohex-2-en-1-yl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ (1) | (R,R)-Trost Ligand (3) | Et₃N | CH₂Cl₂ | 72 | 88 |
| 2 | meso-Cyclopent-2-en-1-yl carbonate | Diethyl malonate | Pd₂(dba)₃ (2.5) | (S)-BINAP (7.5) | NaH | THF | 95 | 92 |
| 3 | meso-Cyclohept-2-en-1-yl acetate | Dibenzyl malonate | [Pd(allyl)Cl]₂ (2) | (S,S)-Trost Ligand (5) | Cs₂CO₃ | Toluene | 85 | 95 |
Table 2: Asymmetric Allylic Alkylation of Acyclic Substrates with Malonate Nucleophiles
| Entry | Allylic Substrate | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | ee (%) |
| 1 | (E)-1,3-Diphenylallyl acetate | Dimethyl malonate | Pd(OAc)₂ (2) | (R)-BINAP (4) | NaH | THF | 98 | 90 |
| 2 | (E)-Cinnamyl acetate | Di-tert-butyl malonate | [Pd(allyl)Cl]₂ (1.5) | (R,R)-Trost Ligand (3.5) | KOtBu | CH₂Cl₂ | 88 | 94 |
| 3 | Racemic 3-acetoxy-1-butene | Dimethyl malonate | Pd₂(dba)₃ (2) | (S)-PHOX (5) | Cs₂CO₃ | Dioxane | 91 | 96 |
Visualizations
Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Experimental Workflow for Asymmetric Allylic Alkylation
Caption: General workflow for asymmetric allylic alkylation.
Conclusion
The palladium-catalyzed allylic alkylation with tert-butyl methyl malonate represents a highly valuable transformation for the synthesis of complex organic molecules. The ability to perform this reaction enantioselectively opens up avenues for the efficient construction of chiral building blocks essential in medicinal chemistry and natural product synthesis. The protocols and data presented herein serve as a guide for researchers to apply this powerful methodology in their synthetic endeavors. Further exploration of substrate scope and optimization of reaction conditions are encouraged to fully exploit the potential of this versatile reaction.
References
- 1. Palladium-catalyzed enantioselective allylic alkylation of trifluoromethyl group substituted racemic and acyclic unsymmetrical 1,3-disubstituted allylic esters with malonate anions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Alkylation of Tert-Butyl Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the alkylation of tert-butyl methyl malonate, a key synthetic transformation for the introduction of alkyl groups at the α-position of a malonic ester derivative. This procedure is fundamental in the synthesis of a wide range of organic molecules, including substituted carboxylic acids and complex chiral building blocks used in pharmaceutical development.
The protocols outlined below describe two common methods for the alkylation of tert-butyl methyl malonate: a general procedure using sodium hydride as a base and a more advanced phase-transfer catalysis (PTC) method, which can be adapted for asymmetric synthesis.
General Reaction Scheme
The alkylation of tert-butyl methyl malonate proceeds via a two-step sequence:
-
Deprotonation: A base is used to remove the acidic proton from the α-carbon of the malonate, forming a nucleophilic enolate.
-
Nucleophilic Substitution (SN2): The enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and yielding the α-alkylated product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the alkylation of tert-butyl methyl malonate and its derivatives under different conditions.
| Parameter | General Protocol (NaH) | Advanced Protocol (PTC) |
| Substrate | Tert-butyl methyl malonate | 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate |
| Alkylating Agent | Benzyl bromide | p-Chlorobenzyl bromide |
| Base | Sodium hydride (NaH) | 50% w/v aq. Potassium Hydroxide (KOH) |
| Solvent | Tetrahydrofuran (THF) | Toluene |
| Temperature | 0 °C to Room Temperature | -40 °C to Room Temperature |
| Reaction Time | 12-16 hours | 1-30 hours (Substrate dependent) |
| Yield | Typically 70-90% | Up to 98%[1] |
Experimental Protocols
Protocol 1: General Alkylation using Sodium Hydride
This protocol describes a standard procedure for the mono-alkylation of tert-butyl methyl malonate using sodium hydride as the base and benzyl bromide as the alkylating agent.
Materials:
-
Tert-butyl methyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (for extraction)
-
Hexane (for extraction and chromatography)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Reaction Setup: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Enolate Formation: Dissolve tert-butyl methyl malonate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.05 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure, mono-alkylated product.
Protocol 2: Advanced Alkylation via Phase-Transfer Catalysis (PTC)
This protocol is adapted from a procedure for the enantioselective alkylation of a substituted tert-butyl malonate derivative and demonstrates a highly efficient method that can be applied to various alkylating agents[1].
Materials:
-
1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (substrate)
-
Alkyl halide (e.g., p-chlorobenzyl bromide, 5.0 equivalents)
-
Phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide, 0.05 equivalents)
-
Toluene
-
50% w/v aqueous potassium hydroxide (KOH) solution (5.0 equivalents)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a vial, add the malonate substrate (1.0 equivalent), the phase-transfer catalyst (0.05 equivalents), and the alkyl halide (5.0 equivalents) in toluene.
-
Reaction: Cool the mixture to the desired temperature (e.g., -40 °C). Add the 50% w/v aqueous KOH solution (5.0 equivalents) and stir the biphasic mixture vigorously until the starting material is consumed (as monitored by TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash with brine (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Isolation: Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane-ethyl acetate mixture) to afford the desired α-alkylated product[1]. High yields of up to 98% have been reported for this type of reaction[1].
Visualizations
Workflow for General Alkylation of Tert-Butyl Methyl Malonate
Caption: General workflow for the alkylation of tert-butyl methyl malonate.
Signaling Pathway of the Alkylation Reaction
Caption: Key steps in the alkylation of tert-butyl methyl malonate.
References
Application Notes and Protocols: Leveraging Tert-butyl Methyl Malonate in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl methyl malonate is a versatile C3 building block extensively utilized in organic synthesis for the construction of complex molecular architectures. Its differential ester reactivity, with the tert-butyl group serving as a robust protecting group cleavable under acidic conditions and the methyl ester amenable to saponification or other transformations, provides chemists with a powerful tool for strategic synthetic planning. This, combined with the reactivity of the central methylene group for alkylation and other C-C bond-forming reactions, makes it a valuable precursor for a wide range of molecular targets, including active pharmaceutical ingredients (APIs) and natural products.
These application notes provide detailed protocols for the use of tert-butyl methyl malonate derivatives in the synthesis of two exemplary complex molecules: a key intermediate for the blockbuster drug Atorvastatin and the natural product (-)-horsfiline.
Application 1: Synthesis of a Key Chiral Side-Chain Intermediate for Atorvastatin
Atorvastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. A key component of the Atorvastatin molecule is its chiral 3,5-dihydroxyheptanoate side chain. Tert-butyl malonate derivatives are instrumental in the stereoselective synthesis of this crucial intermediate.
Experimental Protocol: Asymmetric Synthesis of the Atorvastatin Side-Chain Precursor
This protocol outlines a method for the preparation of a chiral precursor to the Atorvastatin side chain, adapted from established synthetic routes.
Step 1: Preparation of the β-ketoester
A key step involves the condensation of a chiral aldehyde with a malonate derivative. While direct use of tert-butyl methyl malonate is possible, a common industrial approach utilizes a related derivative, tert-butyl acetoacetate, formed from tert-butyl acetate. The following is a representative procedure for such a condensation:
-
Under a nitrogen atmosphere, add tert-butyl acetate (1.0 molar equivalent) and a strong base such as sodium hydride (1.15 molar equivalents) to toluene.
-
Slowly heat the mixture to 105-110 °C and stir for 3-7 hours. Maintain at this temperature for a further 2-4 hours to ensure the formation of α-sodium tert-butyl acetate.
-
Cool the reaction mixture to -20 °C.
-
Slowly add a solution of a protected chiral 4-cyano-3-hydroxybutyrate derivative (0.4 molar equivalents) in tetrahydrofuran (THF).
-
Maintain the temperature at -20 °C for 2-4 hours.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired β-ketoester.
| Parameter | Value | Reference |
| Starting Materials | tert-butyl acetate, sodium hydride, chiral 4-cyano-3-hydroxybutyrate derivative | |
| Solvent | Toluene, THF | |
| Reaction Temperature | 105-110 °C (enolization), -20 °C (condensation) | |
| Reaction Time | 5-11 hours (enolization), 2-4 hours (condensation) | |
| Typical Yield | Not explicitly stated, but the process is described as high-yielding. |
Step 2: Stereoselective Reduction and Further Elaboration
The resulting β-ketoester is then subjected to a stereoselective reduction to establish the desired 3,5-dihydroxy stereochemistry. This is often followed by further functional group manipulations to arrive at the final side-chain intermediate ready for coupling with the pyrrole core of Atorvastatin.
Signaling Pathway: HMG-CoA Reductase Pathway and Atorvastatin's Mechanism of Action
Atorvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By blocking this enzyme, Atorvastatin reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the bloodstream.
Caption: HMG-CoA Reductase Pathway Inhibition by Atorvastatin.
Application 2: Enantioselective Total Synthesis of (-)-Horsfiline
(-)-Horsfiline is a spirooxindole alkaloid isolated from the plant Horsfieldia superba. It has demonstrated analgesic properties and represents an interesting target for total synthesis due to its unique spirocyclic core. Chiral malonates derived from tert-butyl methyl malonate are key starting materials for the enantioselective synthesis of this natural product.
Experimental Protocol: Total Synthesis of (-)-Horsfiline
This protocol is based on a reported 9-step enantioselective synthesis starting from diphenylmethyl tert-butyl malonate.
Step 1: Enantioselective Phase-Transfer Catalytic Allylation
-
To a solution of diphenylmethyl tert-butyl malonate (1.0 equivalent) and a chiral phase-transfer catalyst (e.g., a binaphthyl-derived quaternary ammonium salt, 0.05 equivalents) in an appropriate solvent such as toluene, add allyl bromide (1.2 equivalents).
-
Cool the mixture to the specified temperature (e.g., -20 °C).
-
Add a solution of a strong base, such as 50% aqueous potassium hydroxide, dropwise.
-
Stir the reaction mixture vigorously at low temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The resulting allylated malonate is purified by column chromatography.
| Parameter | Value | Reference |
| Starting Material | Diphenylmethyl tert-butyl malonate | |
| Key Reagent | Chiral phase-transfer catalyst, Allyl bromide, Potassium hydroxide | |
| Solvent | Toluene | |
| Reaction Temperature | -20 °C | |
| Enantiomeric Excess | 91% ee | |
| Yield | High (not explicitly stated in abstract) |
Subsequent Steps:
The resulting chiral allylated malonate is then carried forward through a series of transformations including:
-
Selective hydrolysis of one of the ester groups.
-
Decarboxylation.
-
Amide formation.
-
Oxidative cyclization to form the spirooxindole core.
-
Reduction and final functional group manipulations to yield (-)-horsfiline.
The overall yield for the 9-step synthesis is reported to be 32% with an enantiomeric excess of >99%.
Signaling Pathway: Potential Mechanism of Action of Horsfiline
The precise molecular mechanism of action for the analgesic effects of horsfiline is not yet fully elucidated. However, many alkaloids with analgesic properties interact with the central nervous system, often targeting opioid receptors or modulating neurotransmitter signaling pathways involved in pain perception. Another potential mechanism for alkaloids is the inhibition of inflammatory pathways. For instance, some alkaloids have been shown to inhibit the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines.
Caption: Postulated Inhibitory Effect of Horsfiline on the TLR Signaling Pathway.
Conclusion
Tert-butyl methyl malonate and its derivatives are indispensable tools in modern organic synthesis. The examples of Atorvastatin intermediate and (-)-horsfiline synthesis highlight the strategic importance of this building block in constructing complex, biologically active molecules. The ability to perform stereoselective transformations and the differential reactivity of its ester groups provide a robust platform for the efficient and elegant synthesis of valuable compounds in the pharmaceutical and life sciences sectors. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers engaged in the design and execution of complex synthetic endeavors.
Application Notes: The Role of tert-Butyl Methyl Malonate in the Total Synthesis of Natural Products
Introduction
Tert-butyl methyl malonate and its derivatives are versatile C3 synthons in organic synthesis, prized for their application in the construction of complex molecular architectures. The differential reactivity of the methyl and tert-butyl ester functionalities allows for selective deprotection and modification, a feature that is highly advantageous in the multi-step sequences characteristic of natural product total synthesis. The tert-butyl group can be selectively cleaved under acidic conditions, while the methyl ester is susceptible to saponification under basic conditions. This orthogonal protecting group strategy enables the controlled introduction of various substituents and the formation of key carbon-carbon bonds. Furthermore, the methylene proton of the malonate is readily deprotonated, allowing for a wide range of alkylation and acylation reactions. A significant application of tert-butyl methyl malonate derivatives is in the asymmetric synthesis of chiral building blocks, which are subsequently utilized in the enantioselective total synthesis of biologically active natural products.
A prominent example of this strategy is the use of substituted tert-butyl methyl malonate derivatives in the enantioselective synthesis of chiral α,α-dialkylmalonates. These chiral building blocks, containing a quaternary carbon center, are valuable intermediates for the synthesis of various natural products. One such successful application is in the total synthesis of the spirooxindole alkaloid, (-)-horsfiline.
Case Study: Total Synthesis of (-)-Horsfiline
The total synthesis of (-)-horsfiline serves as an excellent example of the strategic use of a tert-butyl malonate derivative to generate a key chiral intermediate. The synthesis employs an enantioselective phase-transfer catalytic alkylation of a bespoke malonate to install the crucial quaternary stereocenter.
Synthesis of the Chiral Malonate Building Block
The synthesis commences with the preparation of a specifically designed malonate substrate, 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate. This substrate is then subjected to an enantioselective alkylation reaction under phase-transfer catalysis (PTC) conditions to yield a chiral α,α-dialkylmalonate, a direct precursor to a key intermediate in the synthesis of (-)-horsfiline.
Quantitative Data for the Synthesis of the Malonate Substrate and Enantioselective Alkylation
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |
| 1 | α-methyl-malonate mono-tert-butyl ester | 2,2-diphenylethanol | 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | 85 |
| 2 | 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Allyl Bromide | (S)-1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-allyl-2-methylmalonate | 99 |
Table 1: Synthesis of the Malonate Substrate and its Enantioselective Allylation.
| Alkyl Halide | Product | Yield (%) | ee (%) |
| Allyl bromide | 7a | 99 | 90 |
| Cinnamyl bromide | 7b | 99 | 86 |
| Propargyl bromide | 7c | 70 | 66 |
| Benzyl bromide | 7e | 75 | 95 |
| 4-Chlorobenzyl bromide | 7f | 99 | 98 |
Table 2: Enantioselective Phase-Transfer Catalytic Alkylation of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with Various Alkyl Halides.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate [1]
-
To a solution of α-methyl-malonate mono-tert-butyl ester (500 mg, 2.87 mmol) and 2,2-diphenylethanol (626 mg, 3.16 mmol) in 1,4-dioxane (10.13 mL) under an argon atmosphere, add 4-dimethylaminopyridine (41.3 mg, 0.338 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1,100 mg, 5.74 mmol).
-
Stir the reaction mixture for 15 hours at room temperature.
-
Quench the reaction by adding water (15 mL).
-
Extract the mixture with dichloromethane (2 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Protocol 2: Enantioselective Phase-Transfer Catalytic Allylation [1]
-
To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at -40 °C, add allyl bromide (28.2 μL, 0.325 mmol).
-
Add 50% w/v aqueous KOH (36.4 μL, 0.324 mmol) to the reaction mixture and stir until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield (S)-1-(tert-butyl) 3-(2,2-diphenylethyl) 2-allyl-2-methylmalonate.
Logical Workflow for Chiral Building Block Synthesis
Caption: Synthesis of the chiral malonate building block.
Application in the Total Synthesis of (-)-Horsfiline
The enantiomerically enriched (S)-1-(tert-butyl) 3-(2,2-diphenylethyl) 2-allyl-2-methylmalonate serves as a key precursor in the total synthesis of (-)-horsfiline. The synthesis proceeds through a series of transformations including selective ester hydrolysis, amidation, and cyclization to construct the characteristic spirooxindole core of the natural product.
Logical Workflow for the Total Synthesis of (-)-Horsfiline
Caption: Key stages in the total synthesis of (-)-horsfiline.
The use of tert-butyl methyl malonate and its derivatives is a powerful strategy in the total synthesis of complex natural products. The ability to perform selective manipulations of the ester groups, coupled with the capacity for stereocontrolled alkylation, provides a robust platform for the generation of chiral building blocks. The successful enantioselective total synthesis of (-)-horsfiline, relying on a key chiral malonate intermediate, underscores the significance of this class of reagents for researchers, scientists, and drug development professionals.[2] This approach not only enables the synthesis of the target natural product but also opens avenues for the creation of analogues with potentially enhanced biological activity.[1]
References
Application Notes and Protocols for the Deprotection of Malonate tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl ester is a valuable protecting group for the carboxylic acid moieties of malonates, widely employed in organic synthesis due to its stability under a range of reaction conditions. However, its efficient and selective removal is a critical step in the synthesis of complex molecules. These application notes provide a comprehensive overview of common deprotection methods for tert-butyl esters of malonates, complete with detailed protocols and comparative data to guide the selection of the most appropriate strategy.
Introduction to tert-Butyl Ester Deprotection
The tert-butyl group is typically cleaved under acidic conditions, proceeding through a stable tert-butyl cation intermediate, which then forms isobutylene. This inherent acid lability allows for orthogonal deprotection strategies in the presence of other protecting groups. However, alternative methods involving Lewis acids, bases, and thermal conditions have been developed to address substrates with specific sensitivities or to achieve selective mono-deprotection of di-tert-butyl malonates.
Deprotection Methodologies
Several methodologies are available for the deprotection of tert-butyl malonate esters. The choice of method depends on the overall synthetic strategy, the presence of other functional groups, and the desired outcome (mono- or di-deprotection).
Acid-Catalyzed Deprotection
This is the most common method for the cleavage of tert-butyl esters. Strong acids like trifluoroacetic acid (TFA) are highly effective. The reaction is typically performed in a chlorinated solvent at room temperature.
General Mechanism of Acid-Catalyzed Deprotection:
Caption: General mechanism of acid-catalyzed tert-butyl ester deprotection.
Lewis Acid-Catalyzed Deprotection
Lewis acids, such as zinc bromide (ZnBr₂), offer a milder alternative to Brønsted acids and can provide selectivity in the presence of other acid-sensitive groups.[1][2][3][4][5]
Base-Mediated Hydrolysis
While tert-butyl esters are generally stable to basic conditions, specific reagents and conditions can effect their cleavage. Powdered potassium hydroxide (KOH) in tetrahydrofuran (THF) has been reported as a safer alternative to sodium hydride for the cleavage of tert-butyl benzoates.[6] A system of tert-butylamine, lithium bromide, methanol, and water has also been shown to hydrolyze various esters, including malonates.
Thermal Deprotection
In some cases, tert-butyl esters can be cleaved by thermolysis, offering a reagent-free deprotection method. This typically requires high temperatures and can be performed in a continuous flow reactor.[7]
Comparative Data of Deprotection Methods
The following table summarizes various conditions for the deprotection of tert-butyl malonate esters, providing a basis for method selection.
| Substrate | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| Ugi Product with tert-butyl ester | TFA, CH₂Cl₂ (1:1) | CH₂Cl₂ | Room Temp. | 5 h | N/A (used crude) | [8] |
| Di-tert-butyl 2-methylmalonate | NaOH, MeOH | CH₂Cl₂/MeOH (9:1) | Room Temp. | N/A | >95% | [9] |
| tert-Butyl Benzoate (analogous) | Powdered KOH | THF | Room Temp. | N/A | Excellent | [6] |
| Various tert-butyl esters | ZnBr₂ | CH₂Cl₂ | N/A | N/A | Good to Excellent | [2][4] |
| N-Boc-amino acid tert-butyl esters | ZnBr₂ | DCM | N/A | N/A | Good | [2] |
| Various tert-butyl esters | Ytterbium triflate (5 mol%) | Nitromethane | 45-50 °C | 6 h | ~99% | [8] |
| Aliphatic and Aromatic Esters | t-BuNH₂/LiBr/MeOH/H₂O | MeOH or EtOH | Reflux | 2-92 h | 67->95% | [6] |
Experimental Protocols
Protocol 1: Deprotection of Di-tert-butyl Malonate using Trifluoroacetic Acid
This protocol describes the complete removal of both tert-butyl groups from a di-tert-butyl malonate derivative.
Materials:
-
Di-tert-butyl malonate derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve the di-tert-butyl malonate derivative in dichloromethane (e.g., 0.1 M solution).
-
To the stirred solution, add an equal volume of trifluoroacetic acid at room temperature.
-
Stir the reaction mixture for 2-5 hours, monitoring the progress by TLC or LC-MS.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess TFA.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude malonic acid derivative.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Selective Mono-deprotection of a Di-tert-butyl Malonate Derivative
Achieving selective mono-deprotection can be challenging and is often substrate-dependent. Milder acidic conditions or the use of specific Lewis acids can sometimes favor the formation of the mono-acid.
Materials:
-
Di-tert-butyl malonate derivative
-
Ytterbium triflate (Yb(OTf)₃)
-
Nitromethane
-
Standard workup reagents and glassware as in Protocol 1
Procedure:
-
Dissolve the di-tert-butyl malonate derivative in nitromethane.
-
Add a catalytic amount of ytterbium triflate (e.g., 5 mol%).[8]
-
Heat the reaction mixture to 45-50 °C and monitor the reaction progress carefully by TLC or LC-MS to maximize the yield of the mono-deprotected product.
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Proceed with an aqueous workup as described in Protocol 1 (steps 5-9).
Logical Workflow for Method Selection
The selection of an appropriate deprotection method is crucial for the success of a synthetic sequence. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for choosing a deprotection method.
Conclusion
The deprotection of tert-butyl malonate esters is a versatile transformation with multiple available methods. Standard acid-catalyzed deprotection with TFA is robust for obtaining the di-acid. For substrates containing other acid-labile functionalities, Lewis acid-mediated or base-mediated hydrolysis offers valuable alternatives. Selective mono-deprotection remains a challenge that often requires careful reaction control and optimization. The protocols and data provided herein serve as a guide for researchers to select and implement the most suitable deprotection strategy for their specific synthetic needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 6. portal.amelica.org [portal.amelica.org]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Stereospecific Reactions Involving tert-Butyl Methyl Malonate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-butyl methyl malonate and its derivatives are versatile reagents in organic synthesis, particularly in the construction of chiral molecules. The differential reactivity of the tert-butyl and methyl ester groups allows for selective transformations, making them valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document provides detailed application notes and protocols for stereospecific reactions involving a derivative of tert-butyl methyl malonate, focusing on enantioselective alkylation via phase-transfer catalysis.
Application Note 1: Enantioselective α-Alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonate
This application note describes a highly efficient method for the synthesis of chiral α,α-dialkylmalonates through the enantioselective α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonate. The reaction employs a chiral phase-transfer catalyst to achieve high chemical yields and excellent enantioselectivities.[1][2][3] The resulting products are valuable chiral building blocks containing a quaternary carbon center.[1][2][3]
Reaction Workflow:
The overall experimental workflow for the enantioselective phase-transfer catalytic alkylation is depicted below.
Figure 1: Experimental workflow for the preparation and stereoselective alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate.
Quantitative Data Summary:
The enantioselective phase-transfer catalytic alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with various alkyl halides demonstrates high yields and enantioselectivities.[1][2]
| Entry | Alkyl Halide (R-X) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Benzyl bromide | -40 | 75 | 95 |
| 2 | 2-Methylallyl bromide | -40 | 94 | 91 |
| 3 | p-Chlorobenzyl bromide | -40 | 98 | 98 |
| 4 | Allyl bromide | -20 | 99 | 92 |
| 5 | p-Bromobenzyl bromide | -40 | 99 | 98 |
| 6 | p-Fluorobenzyl bromide | -40 | 95 | 97 |
| 7 | p-Methylbenzyl bromide | -40 | 88 | 96 |
| 8 | m-Methylbenzyl bromide | -40 | 85 | 95 |
| 9 | o-Methylbenzyl bromide | -40 | 78 | 93 |
Table 1: Enantioselective PTC α-alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate
This protocol details the preparation of the malonate substrate for the phase-transfer catalytic alkylation.
Part A: Synthesis of α-methyl-malonate mono-tert-butyl ester [1]
-
Add α-Methyl Meldrum's acid (2 g, 12.6 mmol) to stirred tert-butanol (30 mL).[1][4]
-
Evaporate the reaction mixture to afford α-methyl-malonate mono-tert-butyl ester as a colorless oil (2.2 g, 99% yield).[1][4]
Part B: Synthesis of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate [1]
-
Dissolve α-methyl-malonate mono-tert-butyl ester (500 mg, 2.87 mmol) and 2,2-diphenylethanol (626 mg, 3.16 mmol) in 1,4-dioxane (10.13 mL) under an argon atmosphere.[1]
-
Add 4-dimethylaminopyridine (41.3 mg, 0.338 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1,100 mg, 5.74 mmol) to the stirred solution.[1]
-
Stir the reaction mixture for 15 hours.[1]
-
Add water (15 mL) to the reaction mixture.[1]
-
Extract the mixture with dichloromethane (2 x 100 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]
Protocol 2: Enantioselective Phase-Transfer Catalytic Alkylation
This protocol describes the general procedure for the asymmetric alkylation of the prepared malonate substrate.[1]
-
To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL), add the corresponding alkyl bromide (e.g., p-chlorobenzyl bromide, 62.1 mg, 0.324 mmol) at room temperature.[1][4]
-
Cool the reaction mixture to the designated low temperature (e.g., -40 °C).[1][4]
-
Add 50% w/v aqueous KOH (36.4 μL, 0.324 mmol) to the reaction mixture.[1][4]
-
Stir the mixture until the starting material is no longer detectable by TLC.[1][4]
Protocol 3: Selective Hydrolysis of the Chiral Product
This protocol outlines the selective cleavage of either the tert-butyl or the 2,2-diphenylethyl ester group.[1][4]
A. Selective Cleavage of the tert-Butyl Ester: [4]
-
Dissolve the chiral α,α-dialkylmalonate in methylene chloride.
-
Add trifluoroacetic acid to the solution at 0°C.
-
Stir the reaction until completion to yield the corresponding carboxylic acid with the 2,2-diphenylethyl ester intact.
B. Selective Cleavage of the 2,2-Diphenylethyl Ester: [4]
-
Dissolve the chiral α,α-dialkylmalonate in a suitable solvent.
-
Add 1N KOH to the solution.
-
Stir the reaction until completion to yield the corresponding carboxylic acid with the tert-butyl ester intact.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the enantioselective alkylation is governed by the formation of a chiral ion pair between the enolate of the malonate substrate and the chiral phase-transfer catalyst.
References
- 1. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butyl Methyl Propanedioate as a Reagent in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of malonic acid esters, exemplified by butyl methyl propanedioate, as versatile nucleophiles in Michael addition reactions. The Michael addition, a cornerstone of carbon-carbon bond formation, enables the construction of complex molecular architectures crucial for the synthesis of pharmaceuticals and other biologically active compounds. While specific data for this compound is limited in the readily available literature, the principles and protocols outlined here are based on the extensive research conducted with analogous dialkyl malonates, such as dimethyl and diethyl malonate. The reactivity of these esters is primarily governed by the acidic methylene proton flanked by two carbonyl groups, a feature shared by this compound.
Introduction to Michael Addition with Malonic Esters
The Michael reaction, or conjugate 1,4-addition, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] Malonic esters, including this compound, are excellent Michael donors due to the high acidity of the α-hydrogen, which can be readily removed by a base to form a resonance-stabilized enolate.[3][4] This enolate then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound.[1][3]
The general mechanism proceeds in three key steps:
-
Deprotonation: A base removes the acidic proton from the α-carbon of the malonic ester to form a stabilized enolate.[3][4]
-
Conjugate Addition: The enolate nucleophile attacks the β-carbon of the α,β-unsaturated compound.[3]
-
Protonation: The resulting enolate is protonated to yield the final Michael adduct.[3]
The versatility of this reaction allows for the synthesis of a wide array of compounds, including precursors for important pharmaceuticals like pregabalin.[5][6]
Asymmetric Michael Addition
The development of asymmetric Michael additions using malonic esters has been a significant focus in organic synthesis, enabling the stereocontrolled formation of chiral centers. This is often achieved through the use of chiral catalysts, which can be broadly categorized into organocatalysts and metal-based catalysts.
-
Organocatalysis: Chiral amines, thioureas, squaramides, and proline derivatives have been successfully employed to catalyze the asymmetric Michael addition of malonates to various acceptors.[5][7][8][9] These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and the formation of iminium or enamine intermediates.[1][8]
-
Metal Catalysis: Chiral metal complexes, such as those derived from nickel, lanthanides, or gallium, have also proven to be highly effective in promoting enantioselective Michael additions.[10][11] These catalysts often function as Lewis acids to activate the Michael acceptor.
Data Presentation: Representative Michael Addition Reactions
The following tables summarize quantitative data from studies on the Michael addition of dialkyl malonates to various acceptors, showcasing the scope and efficiency of this transformation.
Table 1: Organocatalyzed Michael Addition of Dimethyl Malonate to a Racemic Nitroalkene [5]
| Entry | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) of Major Diastereomer |
| 1 | (S,S)-C5 | Toluene | 75 | 68:32 | 99:1 |
| 2 | (S,S)-C5 | Acetonitrile | <30 | - | High |
| 3 | (S,S)-C5 | Methanol | <30 | - | High |
| 4 | C1-C3 (Cinchona-based) | - | <10 | - | - |
Table 2: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one [10]
| Catalyst | Scale | Yield (%) | Enantiomeric Excess (ee) |
| (S)-Ga-Na-BINOL complex | 31 g | 90 | 99 |
Table 3: Enantioselective Michael Addition of Malonates to Enones Catalyzed by (R,R)-DPEN [12]
| Entry | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (ee) |
| 1 | β-Naphthyl-substituted cinnamone | Diethyl malonate | - | 92 |
| 2 | Benzylideneacetone | Diethyl malonate | - | Good |
| 3 | Electron-deficient cinnamones | Diethyl malonate | - | High |
| 4 | Electron-rich cinnamones | Diethyl malonate | - | Good |
| 5 | β-Naphthyl-substituted cinnamone | Dimethyl malonate | - | Good |
| 6 | β-Naphthyl-substituted cinnamone | Diisopropyl malonate | Lower | High |
Table 4: Nickel-Sparteine Catalyzed Asymmetric Michael Addition of Diethyl Malonate to Chalcones [11]
| Substituted Chalcone | Yield (%) | Enantiomeric Excess (ee) |
| Various | 80-91 | 80-88 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, which can be adapted for use with this compound.
Protocol 1: Organocatalyzed Michael Addition of Dimethyl Malonate to a Racemic Nitroalkene [5]
-
Materials: Racemic nitroalkene, dimethyl malonate, chiral squaramide organocatalyst (e.g., (S,S)-C5), toluene.
-
Procedure:
-
To a solution of the racemic nitroalkene in toluene, add the chiral squaramide organocatalyst.
-
Add dimethyl malonate to the reaction mixture.
-
Stir the reaction at the specified temperature until completion (monitored by TLC or GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric ratio (by chiral HPLC).
-
Protocol 2: Large-Scale Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one [10]
-
Materials: (S)-Ga-Na-BINOL catalyst solution, sodium tert-butoxide, dimethyl malonate, 2-cyclopenten-1-one.
-
Procedure:
-
To a suspension of sodium tert-butoxide, add the (S)-Ga-Na-BINOL catalyst solution.
-
Add dimethyl malonate in one portion.
-
Add 2-cyclopenten-1-one in one portion.
-
Stir the mixture at room temperature for 46 hours.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by distillation under reduced pressure to obtain the enantiomerically enriched Michael adduct.
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.
-
Protocol 3: Nickel-Sparteine Catalyzed Asymmetric Michael Addition of Diethyl Malonate to Chalcone [11]
-
Materials: NiCl₂, (-)-Sparteine, dry toluene, chalcone, diethyl malonate.
-
Procedure:
-
In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ and (-)-Sparteine in dry toluene at room temperature for 6 hours.
-
Slowly add the chalcone to the reaction mixture and stir for an additional 30 minutes.
-
Slowly add a solution of diethyl malonate in dry toluene.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Concentrate the volatile materials under vacuum.
-
Quench the reaction with dilute HCl and extract with ethyl acetate.
-
Purify the product by column chromatography.
-
Visualizations
Diagram 1: General Mechanism of the Michael Addition of a Malonic Ester
Caption: General mechanism of the Michael addition reaction with a malonic ester.
Diagram 2: Experimental Workflow for a Catalyzed Michael Addition
Caption: A typical experimental workflow for a catalyzed Michael addition reaction.
Diagram 3: Logical Relationship in Asymmetric Catalysis
Caption: Logical approach to achieving enantioselectivity in Michael additions.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Tert-Butyl Methyl Malonate Alkylation: A Technical Support Guide
Welcome to the technical support center for tert-butyl methyl malonate alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions related to this important synthetic transformation.
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses specific issues that may arise during the alkylation of tert-butyl methyl malonate, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-alkylated Product | Incomplete Reaction: Insufficient reaction time or temperature. Competing Elimination: Use of secondary or tertiary alkyl halides.[1] Hydrolysis: Presence of water, leading to hydrolysis of the ester groups.[2][3] | - Monitor the reaction by TLC to ensure complete consumption of the starting material. - Use primary or methyl alkyl halides to minimize elimination reactions.[1] - Ensure all reagents and solvents are anhydrous. |
| Presence of a Dialkylated Byproduct | The mono-alkylated product contains a remaining acidic proton and can undergo a second alkylation.[1][4] | - Use a stoichiometric amount of base and alkylating agent relative to the tert-butyl methyl malonate. - Slowly add the alkylating agent to the reaction mixture to maintain a low concentration. |
| Formation of an Elimination Product (Alkene) | The alkyl halide is sterically hindered (e.g., secondary or tertiary), favoring elimination over substitution.[1][5] | - Whenever possible, use primary alkyl halides as the electrophile.[1] - If a secondary halide must be used, consider milder reaction conditions (e.g., lower temperature, weaker base). |
| Unreacted Starting Material | Insufficient Base: The base may be weak or used in a substoichiometric amount. Poor Quality Reagents: The base or alkylating agent may have degraded. | - Use a strong enough base (e.g., sodium ethoxide, potassium hydroxide) to fully deprotonate the malonate.[1][6] - Ensure the purity and reactivity of all reagents before starting the experiment. |
| Hydrolysis of Ester Group(s) | The reaction conditions are too harsh (e.g., high concentration of strong acid or base, prolonged heating in the presence of water).[2][3] The tert-butyl ester is particularly sensitive to acidic conditions.[7] | - Perform the reaction under anhydrous conditions. - Use milder bases or phase-transfer catalysis to minimize hydrolysis.[6][8] - During acidic workup, keep the temperature low and minimize exposure time. |
| Decarboxylation of the Product | This typically occurs after hydrolysis of the ester to a malonic acid, followed by heating.[1][9] | - Avoid high temperatures during workup and purification if hydrolysis has occurred. - If the desired product is the malonic acid, be aware that it may decarboxylate upon heating. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the alkylation of tert-butyl methyl malonate?
A1: One of the most frequently encountered side reactions is dialkylation .[1][4] After the initial alkylation, the resulting mono-substituted malonate still possesses an acidic proton at the α-position, making it susceptible to a second alkylation reaction.
Q2: Why am I observing an alkene as a byproduct?
A2: The formation of an alkene is typically the result of an elimination reaction (dehydrohalogenation) of the alkyl halide.[5] This side reaction is especially prevalent when using sterically hindered alkyl halides, such as secondary or tertiary halides, which favor elimination over the desired SN2 substitution pathway.[1]
Q3: Can the ester groups of tert-butyl methyl malonate be hydrolyzed during the reaction?
A3: Yes, hydrolysis of the ester groups can occur, particularly under harsh acidic or basic conditions, especially in the presence of water.[2][3] The tert-butyl ester is generally more resistant to basic hydrolysis but is sensitive to acidic conditions.[7] The methyl ester can be hydrolyzed under both acidic and basic conditions.
Q4: What is decarboxylation and when does it occur?
A4: Decarboxylation is the loss of carbon dioxide from the molecule. In the context of malonic ester synthesis, this reaction typically happens after the hydrolysis of the diester to a malonic acid derivative. Upon heating, this β-dicarboxylic acid readily loses CO2 to yield a substituted monocarboxylic acid.[1][4][9]
Q5: How can I prevent the formation of dialkylated products?
A5: To minimize dialkylation, careful control of the reaction stoichiometry is crucial. Using approximately one equivalent of both the base and the alkylating agent relative to the tert-butyl methyl malonate can favor the mono-alkylated product.
Experimental Protocols
General Procedure for Mono-alkylation of Tert-Butyl Methyl Malonate
This protocol is a generalized procedure based on common laboratory practices for malonic ester alkylation.
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl methyl malonate in a suitable anhydrous solvent (e.g., THF, DMF). Cool the solution to 0 °C in an ice bath. Add one equivalent of a strong base (e.g., sodium hydride, sodium ethoxide) portion-wise, allowing for the cessation of any gas evolution between additions. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the enolate.[1][10]
-
Alkylation: To the enolate solution, add one equivalent of the desired primary alkyl halide dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[10]
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired mono-alkylated tert-butyl methyl malonate.
Visualizing Reaction Pathways
The following diagrams illustrate the intended alkylation reaction and the common side reactions.
Caption: The desired mono-alkylation pathway.
Caption: Common side reaction pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. Buy tert-Butyl methyl malonate (EVT-322421) | 42726-73-8 [evitachem.com]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Tert-Butyl Methyl Malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude tert-butyl methyl malonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude tert-butyl methyl malonate?
A1: Common impurities can include unreacted starting materials such as mono-tert-butyl malonate and tert-butanol, as well as byproducts like dimethyl malonate and di-tert-butyl malonate.[1] The specific impurities will depend on the synthetic route used. Some synthetic procedures may also introduce catalysts or acids that need to be removed.[2][3]
Q2: What are the recommended methods for purifying crude tert-butyl methyl malonate?
A2: The most commonly cited methods for the purification of tert-butyl methyl malonate are silica gel column chromatography and distillation under reduced pressure.[4][5] The choice of method depends on the nature of the impurities and the desired final purity.
Q3: What are the key physical properties of tert-butyl methyl malonate relevant to its purification?
A3: Understanding the physical properties is crucial for selecting and optimizing purification techniques.
| Property | Value | Source |
| Appearance | Clear colorless to slightly yellow liquid | [4][6][7] |
| Boiling Point | 80 °C at 11 mmHg | [1][4] |
| Density | 1.03 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.415 | [1][4] |
| Solubility | Soluble in organic solvents like ethers and dichloromethane | [4] |
Q4: How can I monitor the purity of tert-butyl methyl malonate during purification?
A4: The purity of the fractions can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity assessment.[2]
Troubleshooting Guide
Problem 1: Poor separation during silica gel column chromatography.
-
Possible Cause 1: Incorrect solvent system (eluent).
-
Solution: The polarity of the eluent may not be optimal. A common eluent system is a mixture of n-hexane and ethyl acetate.[4] Try running TLC with different ratios of these solvents to find the optimal separation. A typical starting point is a 50:50 mixture.[4] For less polar impurities, a higher ratio of hexane should be used.
-
-
Possible Cause 2: Overloading the column.
-
Solution: The amount of crude product loaded onto the column may be too high for the column dimensions. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Possible Cause 3: Column packing issues.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation.
-
Problem 2: The product is still impure after distillation.
-
Possible Cause 1: Co-distillation with an impurity with a close boiling point.
-
Solution: If an impurity has a boiling point very close to that of tert-butyl methyl malonate, simple distillation may not be effective. In this case, fractional distillation with a Vigreux or spinning band column is recommended to increase the separation efficiency.[5]
-
-
Possible Cause 2: Thermal decomposition.
-
Solution: Tert-butyl esters can be sensitive to heat and traces of acid, which can cause decomposition during distillation.[3][8] Ensure the distillation is performed under reduced pressure to lower the boiling point. It is also crucial to neutralize any residual acid from the synthesis with a mild base wash (e.g., saturated sodium bicarbonate solution) during the workup before distillation. Adding a small amount of a non-volatile base like potassium carbonate to the distillation flask can also help prevent decomposition.[3][8]
-
Problem 3: Low yield after purification.
-
Possible Cause 1: Loss of product during extraction and washing steps.
-
Solution: Minimize the number of aqueous washes if the product has some water solubility. Ensure the pH of the aqueous layer is controlled to prevent hydrolysis of the ester. Always back-extract the aqueous layers with the organic solvent to recover any dissolved product.
-
-
Possible Cause 2: Product decomposition.
-
Solution: As mentioned, tert-butyl esters can be labile. Avoid strong acids and high temperatures throughout the workup and purification process.
-
-
Possible Cause 3: Inefficient elution from the chromatography column.
-
Solution: If the product is not eluting from the column, the solvent system may be too non-polar. Gradually increase the polarity of the eluent to ensure all the product is recovered.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., n-hexane/ethyl acetate 9:1).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude tert-butyl methyl malonate in a minimal amount of the eluent or a suitable solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions in test tubes or flasks. A typical eluent system is a gradient of n-hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing the polarity. A 50:50 mixture of n-hexane/ethyl acetate has been reported to be effective.[4]
-
-
Monitoring:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tert-butyl methyl malonate.
-
Protocol 2: Purification by Vacuum Distillation
-
Setup:
-
Assemble a distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A short Vigreux column can be used for fractional distillation if needed.[5]
-
Ensure all glassware is dry and free of any acidic residues.
-
-
Procedure:
-
Place the crude tert-butyl methyl malonate in the distillation flask along with a magnetic stir bar or boiling chips.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the correct temperature and pressure (e.g., ~80 °C at 11 mmHg).[1][4]
-
-
Completion:
-
Once the desired fraction has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.
-
Visualizations
Caption: General experimental workflow for the purification of crude tert-butyl methyl malonate.
Caption: Troubleshooting decision tree for the purification of tert-butyl methyl malonate.
References
- 1. 丙二酸叔丁基甲酯 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. TERT-BUTYL METHYL MALONATE | 42726-73-8 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 339390250 [thermofisher.com]
- 7. TERT-BUTYL METHYL MALONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Reactions with Butyl Methyl Propanedioate
Welcome to the technical support center for Butyl Methyl Propanedioate, also known as Butyl Methyl Malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical syntheses involving this reagent, particularly in the context of malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction fails at the first step. Why am I not forming the enolate from this compound?
Answer: Failure to form the enolate is a common issue that typically stems from the choice of base or the reaction conditions. The alpha-hydrogens of the malonate are acidic (pKa ≈ 13), but quantitative deprotonation requires specific conditions to be met.
Potential Causes & Troubleshooting Steps:
-
Inappropriate Base: Using an alkoxide base like sodium ethoxide or methoxide can lead to an unwanted side reaction called transesterification, where the butyl or methyl groups on your ester are exchanged.[1][2] This can create a complex mixture of products.
-
Solution: Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). These bases will effectively deprotonate the malonate without the risk of transesterification.
-
-
Presence of Protic Contaminants: Water or alcohol impurities in the reaction mixture will quench the strong base, preventing the deprotonation of the malonate.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle hygroscopic bases under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Table 1: Comparison of Bases for Malonate Deprotonation
| Base | pKa of Conjugate Acid | Suitability for Butyl Methyl Malonate | Key Considerations |
| Sodium Methoxide (NaOMe) | ~15.5 | Low | High risk of transesterification with the butyl ester group.[1][2] |
| Sodium Ethoxide (NaOEt) | ~16.0 | Low | High risk of transesterification with both ester groups.[1][2] |
| Sodium Hydride (NaH) | ~36.0 | High | Excellent choice. It is a non-nucleophilic base, avoiding side reactions. Reacts to produce H₂ gas. |
| Lithium Diisopropylamide (LDA) | ~36.0 | High | A strong, sterically hindered, non-nucleophilic base ideal for quantitative enolate formation.[3] |
Q2: I'm observing very low yields of my desired alkylated product. What could be going wrong during the alkylation step?
Answer: Low yields during the alkylation step often point to issues with the electrophile (your alkyl halide) or competing side reactions. The malonate enolate is a soft nucleophile, and the reaction proceeds via an S_N2 mechanism, which is sensitive to steric hindrance.[4]
Potential Causes & Troubleshooting Steps:
-
Poor Electrophile: The structure of the alkyl halide is critical. S_N2 reactions are fastest with methyl and primary halides. Secondary halides react slowly and favor elimination, while tertiary halides almost exclusively undergo elimination.[4][5]
-
Solution: Whenever possible, use a methyl or primary alkyl halide (R-X). If a secondary alkyl group must be introduced, expect lower yields and consider alternative synthetic routes.
-
-
Unwanted Dialkylation: After the first alkylation, the product still has one acidic alpha-hydrogen. If excess base or alkyl halide is present, or if the initial deprotonation was not quantitative, a second alkylation can occur, leading to a dialkylated byproduct.[2][6]
-
Solution: For mono-alkylation, use a slight excess (e.g., 1.05 equivalents) of the malonate relative to the base and alkyl halide. Add the alkyl halide slowly to the formed enolate at a controlled temperature (e.g., 0 °C) to minimize side reactions.
-
-
O-Alkylation vs. C-Alkylation: While C-alkylation is the desired outcome, small amounts of O-alkylation (alkylation on the oxygen of the enolate) can occur, especially under certain conditions, though it is less common with malonates compared to simple keto-esters.[7]
-
Solution: Using polar aprotic solvents like DMF or DMSO can help favor C-alkylation.
-
Q3: The final hydrolysis and decarboxylation steps are proving difficult. How can I ensure these reactions go to completion?
Answer: This two-part finale to the synthesis requires converting both ester groups to carboxylic acids, followed by the expulsion of one as CO₂. Failure can occur if either step is incomplete.
Potential Causes & Troubleshooting Steps:
-
Incomplete Hydrolysis: Steric hindrance from the newly added alkyl group(s) can make the ester carbonyls less accessible, slowing down the hydrolysis.[8]
-
Solution 1 (Acidic Hydrolysis): Heat the alkylated malonate under reflux with an excess of a strong aqueous acid like HCl or H₂SO₄. This reaction is reversible, so using a large volume of water helps drive it to completion.[9][10]
-
Solution 2 (Basic Hydrolysis - Saponification): This is often more effective as it is an irreversible reaction.[9][11] Heat the ester with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). This produces the dicarboxylate salt, which must then be neutralized with a strong acid in a separate workup step to form the dicarboxylic acid needed for decarboxylation.
-
-
Incomplete Decarboxylation: This process requires sufficient heat and the correct substrate: a malonic acid with two carboxyl groups attached to the same carbon.[12]
-
Solution: First, ensure hydrolysis is complete. Then, heat the resulting malonic acid derivative, typically to temperatures above 100 °C. Often, simply continuing to heat the acidic solution after hydrolysis is sufficient to drive off CO₂.[12]
-
Key Experimental Protocol: Malonic Ester Synthesis
This protocol outlines a general procedure for the mono-alkylation of this compound followed by hydrolysis and decarboxylation.
1. Enolate Formation:
-
Under an inert atmosphere (N₂), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq.) to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.
-
Wash the NaH with anhydrous hexane and decant the hexane.
-
Add anhydrous DMF or THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Allow the mixture to stir for 1 hour at room temperature. Hydrogen gas evolution should be observed.
2. Alkylation:
-
Cool the enolate solution back to 0 °C.
-
Add the primary alkyl halide (1.05 eq.) dropwise via the dropping funnel.
-
After addition, allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC until the starting malonate is consumed.
3. Workup and Isolation of Alkylated Ester (Optional):
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
4. Hydrolysis and Decarboxylation:
-
Combine the crude alkylated ester with 6M aqueous HCl.
-
Heat the mixture to reflux (typically 100-110 °C) for 6-18 hours. Monitor the reaction for the disappearance of the intermediate and the cessation of CO₂ evolution.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield the final carboxylic acid. Purify as necessary.
Visualizing the Synthetic Pathway and Potential Pitfalls
The malonic ester synthesis is a powerful tool, but awareness of potential side reactions is crucial for troubleshooting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. organic chemistry - Why the C-alkylated product is not formed? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Malonic Ester Synthesis
Welcome to the technical support center for the optimization of malonic ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this versatile synthetic method.
Frequently Asked Questions (FAQs)
Q1: What is the malonic ester synthesis?
The malonic ester synthesis is a chemical reaction that converts an alkyl halide into a carboxylic acid with two additional carbon atoms. The process involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating.[1][2][3]
Q2: What are the key steps in the malonic ester synthesis?
The synthesis consists of four main steps that can often be carried out in the same reaction vessel:[2][4][5][6]
-
Enolate Formation: An acid-base reaction where a base deprotonates the α-carbon of the malonic ester to form a resonance-stabilized enolate.
-
Alkylation: A nucleophilic substitution (SN2) reaction where the enolate attacks an alkyl halide.
-
Hydrolysis: Saponification of the diester to a dicarboxylic acid using a base, followed by acidification.
-
Decarboxylation: Heating the dicarboxylic acid to eliminate one of the carboxyl groups as carbon dioxide, yielding the final substituted carboxylic acid.
Q3: Why is it important to use a base that matches the ester's alkoxy group (e.g., sodium ethoxide with diethyl malonate)?
Using a base with the same alkoxy group as the ester (e.g., ethoxide for an ethyl ester) prevents transesterification.[1] If a different alkoxide were used, it could react with the ester carbonyl, leading to a mixture of different ester products and complicating the purification process.
Q4: What types of alkyl halides are suitable for this reaction?
The alkylation step is an SN2 reaction, so the reactivity of the alkyl halide is crucial.[5]
-
Best electrophiles: Primary alkyl halides, allylic halides, and benzylic halides.
-
Less ideal: Secondary alkyl halides often lead to lower yields due to steric hindrance and competing elimination reactions.
-
Unsuitable: Tertiary alkyl halides are not used as they will primarily undergo elimination.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the malonic ester synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Ineffective deprotonation: The base may not be strong enough or may have degraded. 2. Alkyl halide is too hindered: Using a secondary or tertiary alkyl halide. 3. Reaction temperature is too low: The activation energy for alkylation may not be reached. 4. Incomplete hydrolysis or decarboxylation. 5. Product loss during workup: The product may be water-soluble. | 1. Use a fresh, anhydrous alkoxide base. Ensure the reaction is protected from atmospheric moisture. 2. Use a primary alkyl halide.[5] 3. Heat the reaction mixture during the alkylation step, often to the reflux temperature of the solvent.[7] 4. Ensure sufficient heating time and acidic/basic conditions for complete hydrolysis and decarboxylation. 5. Check the aqueous layer for your product before discarding it.[8] |
| Presence of dialkylated product | The monoalkylated product is also acidic and can be deprotonated and alkylated a second time. This is a common side reaction.[1] | 1. Use an excess of the malonic ester relative to the alkyl halide. This increases the probability that the base will react with the starting material rather than the monoalkylated product.[9] 2. Slowly add the alkyl halide to the reaction mixture. |
| Unreacted starting material | 1. Insufficient base: Not all of the malonic ester was converted to the enolate. 2. Short reaction time: The alkylation, hydrolysis, or decarboxylation may not have had enough time to go to completion. | 1. Use at least one full equivalent of base for monoalkylation.[7] 2. Increase the reaction time for the relevant step and monitor the reaction progress using techniques like TLC. |
| Formation of side products other than dialkylated ester | 1. Elimination reaction: If using a secondary or sterically hindered primary alkyl halide. 2. Transesterification: If the base does not match the ester's alkoxy group. | 1. Use a primary, unhindered alkyl halide. 2. Ensure the alkoxide base corresponds to the alcohol of the malonic ester (e.g., sodium ethoxide for diethyl malonate).[1] |
Data Presentation: Optimizing Reaction Conditions
While precise yields are highly dependent on the specific substrates and lab conditions, the following tables illustrate the expected trends when optimizing the malonic ester synthesis.
Table 1: Effect of Base and Solvent on Alkylation Yield (Illustrative)
| Base | Solvent | Temperature (°C) | Alkyl Halide | Typical Yield Range (%) | Notes |
| Sodium Ethoxide | Ethanol | 78 (Reflux) | 1-bromobutane | 80-90 | Standard and effective conditions. |
| Sodium Hydride | DMF | Room Temp -> 50 | 1-bromobutane | 75-85 | Good for less reactive alkyl halides, but requires careful handling of NaH. |
| Potassium Carbonate | Acetone | 56 (Reflux) | Benzyl bromide | 70-80 | A weaker base, often used with more reactive alkyl halides. |
| DBU | Acetonitrile | 82 (Reflux) | 1-iodopropane | 65-75 | A non-nucleophilic organic base, can be useful in specific cases. |
Table 2: Effect of Stoichiometry on Mono- vs. Dialkylation (Illustrative)
| Diethyl Malonate (equivalents) | Alkyl Halide (equivalents) | Base (equivalents) | Mono-alkylation Product (%) | Di-alkylation Product (%) |
| 1.0 | 1.0 | 1.0 | ~70 | ~20 |
| 1.5 | 1.0 | 1.0 | ~85 | ~10 |
| 2.0 | 1.0 | 1.0 | >90 | <5 |
| 1.0 | 2.0 | 2.0 | <10 | >85 |
Experimental Protocols
Protocol 1: Synthesis of Pentanoic Acid
This protocol is adapted from established procedures for malonic ester synthesis.[10]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
1-Bromopropane
-
50% Aqueous NaOH
-
Concentrated HCl
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 1-bromopropane (1.0 eq) dropwise to the solution. Once the addition is complete, heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Add a 50% aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for 3-4 hours to hydrolyze the ester.
-
Workup and Acidification: After cooling, remove the ethanol by distillation. Add water to dissolve the salt and transfer the solution to a separatory funnel. Wash with diethyl ether to remove any unreacted organic material. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2.
-
Decarboxylation: Transfer the acidified solution to a flask and heat it at a gentle reflux. The decarboxylation will be evident by the evolution of CO₂ gas. Continue heating until gas evolution ceases (typically 1-2 hours).
-
Isolation and Purification: Cool the solution and extract the pentanoic acid with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product. The product can be further purified by distillation.
Visualizations
Diagram 1: General Workflow of Malonic Ester Synthesis
Caption: General workflow of the malonic ester synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Choice of base for malonic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. How To [chem.rochester.edu]
- 9. Malonic Ester Synthesis [organic-chemistry.org]
- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Alkylation of Tert-Butyl Methyl Malonate
Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve selective mono-alkylation of tert-butyl methyl malonate and prevent undesired dialkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the alkylation of tert-butyl methyl malonate?
The primary challenge is controlling the selectivity between mono-alkylation and dialkylation. The mono-alkylated product still possesses an acidic α-hydrogen, which can be deprotonated by the base present in the reaction mixture, leading to a second alkylation reaction. This results in a mixture of starting material, the desired mono-alkylated product, and the undesired di-alkylated product, which can be difficult to separate.
Q2: How does the structure of tert-butyl methyl malonate influence the reaction?
The key structural feature is the steric hindrance provided by the bulky tert-butyl group. This group makes the approach of a second electrophile more difficult after the first alkylation has occurred. Consequently, tert-butyl methyl malonate is less prone to dialkylation than less hindered malonates like diethyl malonate. However, dialkylation can still occur, especially with less bulky alkylating agents and forcing reaction conditions.
Q3: Which type of base is recommended for selective mono-alkylation?
The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) are often preferred for mono-alkylation as they are strong enough to deprotonate the starting malonate but less efficient at deprotonating the more sterically hindered and less acidic mono-alkylated product. Stronger bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) can also be used, but precise control of stoichiometry is crucial to avoid dialkylation. For complete and rapid enolate formation, a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used, but this may require cryogenic temperatures.
Q4: What is the ideal stoichiometry for preventing dialkylation?
To favor mono-alkylation, it is generally recommended to use a slight excess of the tert-butyl methyl malonate relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of malonate) and a stoichiometric amount of base (e.g., 1.0 to 1.1 equivalents). Using an excess of the alkylating agent or the base will significantly increase the formation of the dialkylated product.
Q5: How does reaction temperature affect the selectivity of the alkylation?
Lower reaction temperatures generally favor mono-alkylation. Running the reaction at room temperature or below (e.g., 0 °C) can help to control the reaction rate and improve selectivity. Higher temperatures can provide the necessary activation energy for the second alkylation step, leading to an increase in the dialkylated byproduct.
Troubleshooting Guide
This section addresses common issues encountered during the mono-alkylation of tert-butyl methyl malonate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-alkylated product; high amount of unreacted starting material. | 1. Inactive or insufficient base. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality alkylating agent (e.g., degraded). | 1. Use fresh, anhydrous base. Ensure proper handling of hygroscopic bases like NaH. 2. Allow the reaction to stir for a longer period or slightly increase the temperature. Monitor the reaction progress by TLC or GC. 3. Use a freshly purified or new bottle of the alkylating agent. |
| Significant amount of dialkylated product is formed. | 1. Stoichiometry is incorrect (excess alkylating agent or base). 2. Reaction temperature is too high. 3. The chosen base is too strong for the desired selectivity. 4. High concentration of reactants. | 1. Use a slight excess of tert-butyl methyl malonate (~1.2 eq.) and a stoichiometric amount of base (~1.05 eq.) relative to the alkylating agent. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Consider switching from a strong base like NaH to a weaker base like K₂CO₃. 4. Run the reaction at a lower concentration to disfavor the bimolecular dialkylation reaction. |
| Formation of side products from reaction with the ester groups (hydrolysis or transesterification). | 1. Presence of water in the reaction mixture. 2. Use of a nucleophilic base that does not match the ester group (e.g., sodium methoxide with a tert-butyl ester). | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use a non-nucleophilic base like NaH, K₂CO₃, or LDA. If using an alkoxide, it should ideally match one of the ester groups, though this is less of a concern with the sterically hindered tert-butyl ester. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor outcomes in the mono-alkylation of tert-butyl methyl malonate.
Factors Influencing Mono- vs. Dialkylation
The outcome of the reaction is a balance of several factors. Understanding these allows for rational optimization of the experimental protocol.
Illustrative Data on Reaction Selectivity
The following table provides representative yields for the alkylation of a malonic ester with 1-bromobutane under different stoichiometric conditions. While this data is based on general principles of malonic ester synthesis, it illustrates the critical impact of stoichiometry on the product distribution.
| Malonate (eq.) | 1-Bromobutane (eq.) | Base (eq.) | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) | Unreacted Malonate (%) |
| 1.2 | 1.0 | 1.1 | ~85% | <5% | ~10% |
| 1.0 | 1.0 | 1.0 | ~70% | ~15% | ~15% |
| 1.0 | 2.2 | 2.2 | <5% | >90% | <5% |
Experimental Protocol: Selective Mono-alkylation
This protocol provides a general method for the selective mono-alkylation of tert-butyl methyl malonate using sodium hydride as the base.
Materials:
-
Tert-butyl methyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, 1-iodobutane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes for extraction and chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.05 eq., 60% dispersion) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.
-
Enolate Formation: Dissolve tert-butyl methyl malonate (1.2 eq.) in a small amount of anhydrous THF and add it dropwise to the stirred NaH slurry over 15-20 minutes. Hydrogen gas will evolve.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.0 eq.), either neat or dissolved in a small amount of anhydrous THF, dropwise over 20-30 minutes.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir overnight (or for 4-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure mono-alkylated product.
Challenges in scaling up the synthesis of Butyl methyl propanedioate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Butyl Methyl Propanedioate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory and scale-up synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base for deprotonation. - Poor quality of reagents (e.g., wet solvents or starting materials). - Side reactions such as dialkylation or hydrolysis. | - Monitor the reaction progress using techniques like GC or TLC to ensure completion. - Optimize the reaction temperature; for transesterification, this may range from 85-155°C.[1] - Ensure the use of a suitable base (e.g., sodium methoxide in methanol) in the correct stoichiometric amount. - Use anhydrous solvents and freshly distilled starting materials. - To minimize dialkylation, consider a stepwise addition of the alkylating agent.[2] |
| Presence of Disubstituted Impurities (Dibutyl or Dimethyl Malonate) | - Use of excess alkylating agent or strong reaction conditions favoring multiple alkylations. - Transesterification side reactions if starting from a different dialkyl malonate. | - Use a stoichiometric amount or slight excess of the desired alkylating agent. - Control the reaction temperature and time to disfavor further reactions. - If using transesterification, employ a catalyst that favors the mixed ester product and carefully control the stoichiometry of the alcohol. |
| Difficult Purification of the Final Product | - Boiling points of the desired product, starting materials, and byproducts are close. - Formation of azeotropes during distillation. | - Employ fractional distillation under reduced pressure for better separation. A patent for dimethyl n-butylmalonate suggests distillation at 110°C and 8mmHg.[2] - Utilize column chromatography (e.g., silica gel) for high-purity isolation on a smaller scale. - Consider a chemical quench or wash to remove specific impurities before distillation. |
| Inconsistent Reaction Rates at Larger Scales | - Inefficient mixing leading to localized temperature and concentration gradients. - Poor heat transfer in larger reactors. | - Use appropriate agitation (e.g., overhead mechanical stirrer) to ensure homogeneous reaction mixture. - Implement a controlled heating and cooling system to maintain the optimal reaction temperature throughout the reactor. - Consider a continuous flow process for better control over reaction parameters on an industrial scale.[1] |
| Hydrolysis of Ester Groups | - Presence of water in the reaction mixture. - Use of aqueous workup conditions before the reaction is complete. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. - Quench the reaction with a non-aqueous solution if possible before proceeding to an aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes are:
-
Alkylation of a Malonic Ester: This involves the deprotonation of a suitable malonic ester (e.g., monomethyl malonate or monobutyl malonate) with a base, followed by alkylation with an appropriate alkyl halide (e.g., butyl bromide or methyl iodide).
-
Transesterification: This route typically involves the reaction of a readily available dialkyl malonate, such as dimethyl malonate, with butanol in the presence of a catalyst to exchange one of the methyl groups for a butyl group.[1]
Q2: How can I minimize the formation of dialkylated byproducts?
A2: The formation of dialkylated byproducts is a common challenge in malonic ester synthesis.[3][4] To minimize this, you can:
-
Use a controlled amount of the alkylating agent, avoiding a large excess.
-
Slowly add the alkylating agent to the reaction mixture to maintain a low instantaneous concentration.
-
Choose a less reactive alkylating agent if possible, for instance, using n-chlorobutane instead of n-bromobutane.[2]
Q3: What is the best method for purifying this compound on a large scale?
A3: For large-scale purification, fractional distillation under reduced pressure is the most common and effective method. This allows for the separation of components with close boiling points at lower temperatures, preventing thermal degradation of the product. A patent for a similar compound, dimethyl n-butylmalonate, specifies purification by fractional distillation.[2]
Q4: Can I use a one-pot synthesis method to produce this compound?
A4: A one-pot synthesis is feasible, particularly through a transesterification reaction where dimethyl malonate is reacted with butanol in the presence of a suitable catalyst. However, controlling the reaction to favor the mono-substituted product over the disubstituted one (dibutyl malonate) can be challenging and requires careful optimization of reaction conditions.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: Gas Chromatography (GC) is an excellent technique for monitoring the progress of the reaction by quantifying the consumption of starting materials and the formation of the product and byproducts. For purity assessment of the final product, GC coupled with Mass Spectrometry (GC-MS) can be used for identification of impurities, and High-Performance Liquid Chromatography (HPLC) can also be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of the final product.
Experimental Protocols
Synthesis of this compound via Alkylation of Monomethyl Malonate
This protocol is a representative procedure based on established methods for malonic ester alkylation.
Materials:
-
Monomethyl malonate
-
Sodium methoxide (25% solution in methanol)
-
n-Butyl bromide
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve monomethyl malonate (1 equivalent) in anhydrous diethyl ether.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium methoxide (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at 0°C.
-
Alkylation: Add n-butyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Quantitative Data
Table 1: Typical Reaction Parameters for Malonic Ester Synthesis
| Parameter | Value | Reference |
| Reaction Temperature | 80-125°C | [2] |
| Reaction Time | 2-6 hours | [2] |
| Pressure | Atmospheric or reduced pressure for distillation | [2] |
| Catalyst (for transesterification) | Orthotitanic acid esters | [1] |
| Yield (unoptimized) | 70-85% | General literature values |
| Purity (after distillation) | >99% | [2] |
Visualizations
Synthesis Pathway of this compound
Caption: Alkylation pathway for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. DE10008901B4 - Process for the preparation of malonic diesters by continuous transesterification - Google Patents [patents.google.com]
- 2. CN104030922A - Method for preparing dimethyl n-butyl malonate - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stabilizing tert-butyl methyl malonate During Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of tert-butyl methyl malonate, focusing on maintaining its stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when purifying tert-butyl methyl malonate?
A1: The main stability concerns are hydrolysis and decarboxylation. The tert-butyl ester group is susceptible to acid-catalyzed hydrolysis, which can lead to the formation of mono-tert-butyl malonate and subsequently malonic acid. Upon heating, particularly in the presence of acid or base, malonic acid and its mono-esters can readily undergo decarboxylation.
Q2: What are the recommended storage conditions for tert-butyl methyl malonate?
A2: To ensure stability, tert-butyl methyl malonate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[1][2]. It is also recommended to protect it from moisture and strong oxidizing agents. Over time, the material may darken in color, so it is advisable to monitor its appearance[1].
Q3: What are the typical boiling point and density of tert-butyl methyl malonate?
A3: The boiling point is approximately 80 °C at 11 mm Hg, and the density is about 1.03 g/mL at 25 °C[1].
Q4: Can I purify tert-butyl methyl malonate by distillation at atmospheric pressure?
A4: It is not recommended. The high temperature required for distillation at atmospheric pressure can lead to significant decomposition (decarboxylation). Purification should be performed under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Troubleshooting Guides
This section addresses common issues encountered during the purification of tert-butyl methyl malonate.
Issue 1: Low yield after distillation.
-
Possible Cause A: Decomposition during distillation.
-
Troubleshooting Step: Ensure the distillation is performed under a high vacuum (e.g., <15 mm Hg) to keep the boiling temperature below 85 °C.
-
Troubleshooting Step: Before distillation, treat the glassware with a mild base (e.g., a rinse with a dilute ammonia or sodium bicarbonate solution followed by thorough drying) or add a small amount of a non-volatile, acid-scavenging agent like magnesium oxide (a pinch) to the distillation flask[3]. This neutralizes any acidic residues that can catalyze decomposition.
-
-
Possible Cause B: Incomplete reaction or side reactions during synthesis.
-
Troubleshooting Step: Analyze the crude product by GC or NMR before purification to assess the initial purity and identify major byproducts. Common impurities include unreacted mono-tert-butyl malonate or byproducts from side reactions.
-
Troubleshooting Step: If the starting material is the primary contaminant, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).
-
Issue 2: Product is contaminated with an acidic impurity.
-
Possible Cause: Hydrolysis of the ester.
-
Troubleshooting Step: Before distillation, wash the crude product with a saturated solution of sodium bicarbonate to neutralize and remove any acidic impurities like mono-tert-butyl malonate. Follow this with a brine wash and thorough drying of the organic layer with an anhydrous drying agent like magnesium sulfate.
-
Troubleshooting Step: Avoid any contact with acidic conditions during workup and purification.
-
Issue 3: Product darkens in color during storage.
-
Possible Cause: Slow decomposition.
-
Troubleshooting Step: This indicates potential degradation. It is recommended to re-analyze the material for purity before use.
-
Troubleshooting Step: Ensure storage conditions are optimal: cool, dark, and under an inert atmosphere (e.g., nitrogen or argon) if possible[2].
-
Summary of Purification Parameters
| Parameter | Distillation | Column Chromatography |
| Pressure | < 15 mm Hg | Atmospheric |
| Temperature | < 85 °C (pot temperature) | Room Temperature |
| Stationary Phase | N/A | Silica Gel |
| Eluent System | N/A | n-hexane/ethyl acetate (e.g., 1:1 v/v)[1] |
| Additives | Magnesium oxide (optional) | N/A |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation:
-
Ensure all glassware is clean and dry. For enhanced stability, rinse the distillation flask, condenser, and receiving flask with a dilute solution of sodium bicarbonate, followed by a thorough rinse with deionized water and acetone, and then dry completely.
-
Alternatively, add a small amount (a pinch) of magnesium oxide to the crude tert-butyl methyl malonate in the distillation flask.
-
-
Setup:
-
Assemble a standard vacuum distillation apparatus. Use a well-insulated distillation column (e.g., a short Vigreux column) for better separation.
-
Use a cold trap between the vacuum pump and the distillation apparatus to protect the pump.
-
-
Distillation:
-
Apply vacuum and slowly heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point (e.g., ~80 °C at 11 mm Hg).
-
Monitor the temperature of the vapor and the pot closely to avoid overheating.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Preparation:
-
Prepare a slurry of silica gel in the initial eluent (e.g., n-hexane/ethyl acetate = 1:1).
-
Pack a chromatography column with the slurry.
-
-
Loading:
-
Dissolve the crude tert-butyl methyl malonate in a minimal amount of the eluent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Elute the column with the chosen solvent system (e.g., n-hexane/ethyl acetate = 1:1)[1].
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: Decomposition pathways of tert-butyl methyl malonate.
Caption: General purification workflow for tert-butyl methyl malonate.
References
Technical Support Center: Catalyst Deactivation in Reactions with Butyl Methyl Propanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving Butyl Methyl Propanedioate (Butyl Methyl Malonate).
Troubleshooting Guides
This section addresses specific issues related to catalyst deactivation in a question-and-answer format.
Issue 1: Decreased reaction rate or incomplete conversion over time.
-
Question: My reaction with this compound, using sodium methoxide as a catalyst, is showing a significant drop in conversion rate after the first run. What could be the cause?
-
Answer: This is a common issue and can be attributed to several factors. The most likely cause is catalyst deactivation through poisoning or fouling.
-
Poisoning: The presence of impurities in the reactants or solvent can poison the catalyst. Water is a common poison for alkoxide bases, as it hydrolyzes the catalyst. Acidic impurities will neutralize the basic catalyst.
-
Fouling: The catalyst surface can be coated with byproducts or polymerized material, blocking the active sites. In malonic ester synthesis, side reactions like the Claisen condensation can produce bulky byproducts that foul the catalyst.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Dry all solvents and reactants thoroughly before use.
-
Check for acidic impurities: Test the pH of your starting materials.
-
Analyze for byproducts: Use techniques like GC-MS or NMR to identify potential byproducts that could be fouling the catalyst.
-
Issue 2: Inconsistent results with a phase-transfer catalyst.
-
Question: I am using a quaternary ammonium salt as a phase-transfer catalyst for the alkylation of this compound and observe inconsistent yields. Why is this happening?
-
Answer: Phase-transfer catalysts (PTCs) can be susceptible to deactivation, leading to inconsistent results.
-
Thermal Decomposition: PTCs can degrade at elevated temperatures. Ensure your reaction temperature is within the stable range for the specific PTC you are using.
-
Hydrolysis: Under strongly basic conditions, the ester groups of the malonate can be hydrolyzed, which can affect the reaction and potentially the catalyst's environment.[1]
Troubleshooting Steps:
-
Verify catalyst stability: Check the manufacturer's data for the thermal stability of your PTC.
-
Optimize reaction conditions: Try running the reaction at a lower temperature for a longer duration.
-
Consider catalyst choice: Some PTCs are more robust than others. You may need to screen different PTCs for your specific reaction.
-
Frequently Asked Questions (FAQs)
Catalyst Selection and Handling
-
Q1: What are the most common catalysts for reactions involving this compound?
-
Q2: How should I handle and store base catalysts like sodium methoxide?
-
A2: Sodium methoxide is highly sensitive to moisture and air. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Handle it in a glovebox or under a stream of inert gas.
-
Catalyst Deactivation
-
Q3: What are the main mechanisms of catalyst deactivation in malonic ester synthesis?
-
A3: The primary deactivation mechanisms include:
-
Poisoning: By water or acidic impurities that neutralize the basic catalyst.
-
Fouling: By deposition of byproducts or polymers on the catalyst surface.
-
Thermal Degradation: Especially relevant for phase-transfer catalysts.
-
-
-
Q4: Can the solvent affect catalyst stability?
-
A4: Yes, the choice of solvent is crucial. Protic solvents like alcohols can react with strong base catalysts. Impurities in the solvent can also act as poisons. It is essential to use dry, high-purity solvents.
-
Catalyst Regeneration
-
Q5: Is it possible to regenerate a deactivated base catalyst from a malonic ester synthesis?
-
A5: For homogeneous base catalysts like sodium methoxide, regeneration is generally not practical as they are consumed in stoichiometric amounts if significant poisoning occurs. For heterogeneous base catalysts, regeneration might be possible through washing and drying, but this is less common for this type of reaction.
-
-
Q6: How can I regenerate a solid-supported catalyst used in a reaction with this compound?
-
A6: Regeneration of a solid catalyst typically involves washing to remove adsorbed species followed by thermal treatment. The specific protocol depends on the nature of the catalyst and the deactivation cause.
-
Data Presentation
Table 1: Common Catalysts and Potential Deactivation Causes
| Catalyst Type | Example | Common Reactions | Potential Deactivation Causes |
| Alkoxide Base | Sodium Methoxide (NaOMe) | Malonic Ester Synthesis | Poisoning by water or acids, Fouling by byproducts |
| Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salt | Enantioselective Alkylation | Thermal decomposition, Hydrolysis under strong base |
| Heterogeneous Base | CaO, MgO | Transesterification | Leaching of active sites, Surface poisoning, Pore filling |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Washing and Thermal Treatment
This protocol is a general guideline and may need to be optimized for your specific catalyst.
-
Catalyst Recovery: Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Washing:
-
Wash the catalyst with a non-reactive solvent (e.g., hexane or toluene) to remove organic residues. Repeat 2-3 times.
-
Follow with a wash using a more polar solvent like methanol or ethanol if necessary to remove more polar byproducts.
-
-
Drying: Dry the catalyst in a vacuum oven at a temperature below its thermal decomposition point to remove residual solvent.
-
Thermal Treatment (Calcination):
-
Place the dried catalyst in a furnace.
-
Ramp the temperature to a level sufficient to burn off organic foulants but not so high as to cause sintering or decomposition of the catalyst. This is often done under a flow of inert gas or air.
-
Hold at the target temperature for a specified time (e.g., 2-4 hours).
-
Cool down slowly to room temperature.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Common catalyst deactivation pathways.
References
- 1. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Ch21: Malonic esters [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of Butyl Methyl Propanedioate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydrolysis of Butyl Methyl Propanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the complete hydrolysis of this compound?
The complete hydrolysis of this compound will yield propanedioic acid (malonic acid), methanol, and butanol. The reaction involves the cleavage of both the methyl ester and the butyl ester linkages by water, typically under acidic or basic catalysis.
Q2: Can I selectively hydrolyze only one of the ester groups?
Yes, selective monohydrolysis is possible, allowing for the isolation of either methyl propanedioate half-ester or butyl propanedioate half-ester. The selectivity is primarily influenced by the reaction conditions and the inherent reactivity differences between the methyl and butyl esters. Generally, the methyl ester is more susceptible to hydrolysis than the butyl ester due to reduced steric hindrance.[1]
Q3: What are the most common reasons for incomplete hydrolysis?
Incomplete hydrolysis of this compound can stem from several factors:
-
Insufficient Reaction Time or Temperature: Hydrolysis can be a slow process, particularly for the more sterically hindered butyl ester.
-
Inadequate Amount of Catalyst: Whether using acid or base catalysis, an insufficient amount will lead to a slow or stalled reaction.
-
Poor Solubility: The substrate may not be fully dissolved in the reaction medium, limiting its contact with the hydrolyzing agent.
-
Reversibility of the Reaction (under acidic conditions): Acid-catalyzed hydrolysis is a reversible reaction. An excess of water is necessary to drive the equilibrium towards the products.[2]
Q4: What side reactions should I be aware of during the hydrolysis of this compound?
The most common side reaction is the decarboxylation of the resulting malonic acid or its half-ester, especially under harsh acidic conditions and elevated temperatures.[3][4] This will lead to the formation of acetic acid derivatives.
Troubleshooting Guide
Issue 1: The hydrolysis is incomplete, and I have a mixture of starting material, mono-hydrolyzed products, and fully hydrolyzed product.
-
Possible Cause: Suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or NMR) and extend the reaction time or cautiously increase the temperature.
-
Increase Catalyst Concentration: If using a catalytic amount of acid or base, a slight increase in its concentration might accelerate the reaction. For base-mediated hydrolysis, using a stoichiometric amount of base is common.
-
Improve Solubility: Consider using a co-solvent like tetrahydrofuran (THF) or dioxane to ensure the substrate is fully dissolved.[5]
-
For Acidic Hydrolysis: Ensure a large excess of water is present to favor the forward reaction.[2]
-
Issue 2: I am trying to perform a selective monohydrolysis of the methyl ester, but I am also getting a significant amount of the fully hydrolyzed product.
-
Possible Cause: The reaction conditions are too harsh, leading to the hydrolysis of the less reactive butyl ester.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0°C) can enhance the selectivity for the more reactive methyl ester.[5]
-
Use a Milder Base: Consider using a weaker base or a sterically hindered base to favor the attack on the less sterically hindered methyl ester.
-
Carefully Control Stoichiometry: Use slightly less than one equivalent of the base to favor monohydrolysis.
-
Issue 3: After acidification of the basic hydrolysis reaction mixture, I am observing a significant amount of a decarboxylated side product.
-
Possible Cause: The acidification step was too aggressive, or the workup was performed at an elevated temperature, promoting decarboxylation of the malonic acid product.
-
Troubleshooting Steps:
-
Acidify at Low Temperature: Perform the acidification step in an ice bath to minimize the risk of decarboxylation.
-
Use a Weaker Acid: Consider using a weaker acid for neutralization.
-
Prompt Extraction: After acidification, promptly extract the product into an organic solvent to minimize its exposure to the acidic aqueous environment.
-
Data Presentation
Table 1: Relative Hydrolysis Rates of Methyl vs. Butyl Esters
The rate of ester hydrolysis is influenced by steric hindrance around the carbonyl group. The less sterically hindered the ester, the faster the rate of hydrolysis. This table provides a qualitative and semi-quantitative comparison.
| Ester Type | Relative Steric Hindrance | Expected Relative Rate of Hydrolysis | Reference |
| Methyl Ester | Low | Faster | [1] |
| Butyl Ester | Higher | Slower | [1] |
Note: The exact rate difference depends on the specific reaction conditions (catalyst, temperature, solvent). A study on the base-catalyzed hydrolysis of a homologous series of benzoates showed that the half-life of hydrolysis increases with the size of the alkyl group, indicating a slower reaction rate for butyl esters compared to methyl esters.[1]
Experimental Protocols
Protocol 1: Selective Monohydrolysis of this compound (Favoring the Butyl Half-Ester)
This protocol is adapted from a procedure for the selective hydrolysis of an unsymmetrical diester and aims to selectively hydrolyze the less sterically hindered methyl ester.[6]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.
-
Acid Treatment: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise. The amount of TFA may need to be optimized, starting with a stoichiometric amount.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.
-
Workup: Once the desired level of conversion is reached, carefully quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude butyl propanedioate half-ester.
-
Purification: Purify the product by column chromatography if necessary.
Protocol 2: Complete Hydrolysis of this compound (Basic Conditions)
This protocol is a general procedure for the complete hydrolysis of a diester.[7]
-
Reaction Setup: To a solution of this compound (1 equivalent) in methanol or ethanol, add an aqueous solution of sodium hydroxide (at least 2 equivalents).
-
Heating: Heat the mixture to reflux and stir.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material and any mono-hydrolyzed intermediates by TLC or LC-MS.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath. Carefully acidify the mixture with cold dilute hydrochloric acid to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude malonic acid.
-
Purification: The crude product can be purified by recrystallization.
Visualizations
Caption: Hydrolysis pathways of this compound.
Caption: Troubleshooting workflow for incomplete hydrolysis.
Caption: Key factors influencing selective monohydrolysis.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Validation & Comparative
Tert-butyl methyl malonate vs. diethyl malonate in synthesis
A Comparative Guide to Tert-butyl Methyl Malonate and Diethyl Malonate in Synthesis
For researchers, scientists, and professionals in drug development, the choice of a malonic ester building block is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of two commonly used malonates: tert-butyl methyl malonate and diethyl malonate. By examining their performance in key synthetic transformations and providing supporting experimental data, this document aims to facilitate an informed selection process.
Physical and Chemical Properties
A fundamental understanding of the physical properties of these reagents is essential for their effective use in the laboratory.
| Property | Tert-butyl Methyl Malonate | Diethyl Malonate |
| Molecular Formula | C₈H₁₄O₄ | C₇H₁₂O₄ |
| Molecular Weight | 174.19 g/mol | 160.17 g/mol |
| Boiling Point | 80 °C at 11 mmHg[1] | 199 °C at 760 mmHg |
| Density | 1.03 g/mL at 25 °C[1] | 1.055 g/mL at 25 °C |
| Refractive Index (n₂₀/D) | 1.415[1] | 1.4135 |
| pKa of α-protons | ~13 | ~13[2] |
Reactivity and Performance in Synthesis
The primary utility of malonic esters lies in their application as versatile synthons for the formation of carbon-carbon bonds. The choice between tert-butyl methyl malonate and diethyl malonate often hinges on the desired reaction outcome and the subsequent deprotection strategy.
Alkylation Reactions
Alkylation of the active methylene group is a cornerstone of malonic ester synthesis. The steric and electronic properties of the ester groups can influence the yield and selectivity of this reaction.
General Workflow for Malonic Ester Alkylation
Comparative Alkylation Yields
Table 1: Alkylation of Tert-butyl Containing Malonates
| Alkyl Halide | Malonate Derivative | Base/Catalyst | Solvent | Yield (%) |
| Benzyl Bromide | 1-Benzyl 3-(tert-butyl) 2-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide / 50% KOH | Toluene | 99 |
| Allyl Bromide | 1-Allyl 3-(tert-butyl) 2-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide / 50% KOH | Toluene | 95 |
| p-Chlorobenzyl Bromide | 1-(p-Chlorobenzyl) 3-(tert-butyl) 2-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide / 50% KOH | Toluene | 98 |
Data sourced from a study on the enantioselective alkylation of a chiral tert-butyl malonate derivative.
Table 2: Alkylation of Diethyl Malonate
| Alkyl Halide | Base | Solvent | Yield (%) |
| Benzyl Chloride | NaH | DMF | Not specified |
| Ethyl Bromide | Sodium Ethoxide | Ethanol | 83 |
| 1-Bromobutane | Sodium Ethoxide | Ethanol | 80-90 |
| Allyl Bromide | Sodium Ethoxide | Ethanol | 86[3] |
Yields are compiled from various sources and may not represent optimized conditions.
Steric Hindrance: The bulky tert-butyl group can introduce significant steric hindrance, which may influence the rate and feasibility of alkylation, particularly with sterically demanding alkyl halides.[4] This steric effect can also be advantageous in controlling selectivity in certain reactions. For instance, in cases where mono-alkylation is desired, the bulky tert-butyl group may disfavor a second alkylation event.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. Both diethyl malonate and tert-butyl-containing malonates are effective substrates in this reaction.
General Workflow for Knoevenagel Condensation
Comparative Knoevenagel Condensation Yields
Table 3: Knoevenagel Condensation with Various Aldehydes
| Aldehyde | Malonate Ester | Catalyst/Solvent | Yield (%) |
| Benzaldehyde | Diethyl Malonate | Immobilized Gelatine / DMSO | 88[5] |
| Isovaleraldehyde | Diethyl Malonate | Immobilized Gelatine / DMSO | 86[5] |
| 4-Chlorobenzaldehyde | Diethyl Malonate | Immobilized Bovine Serum Albumin / DMSO | 89 |
| Various Aromatic Aldehydes | Ethyl tert-butyl malonate | CeCl₃·7H₂O–NaI system | Good to Excellent |
Data compiled from studies focusing on green chemistry approaches to the Knoevenagel condensation.
The use of ethyl tert-butyl malonate in the Knoevenagel condensation has been reported to proceed with good to excellent yields, suggesting that the tert-butyl group does not significantly hinder this transformation and may offer advantages in subsequent selective manipulations of the ester groups.[6]
Deprotection and Decarboxylation
A key difference between tert-butyl methyl malonate and diethyl malonate lies in the conditions required for the removal of the ester groups and subsequent decarboxylation. This divergence allows for strategic orthogonal protection in complex syntheses.
Logical Flow of Selective Deprotection
Table 4: Deprotection and Decarboxylation Conditions
| Substituted Malonate | Reagents and Conditions | Product | Comments |
| Alkylated Diethyl Malonate | 1. Aqueous NaOH or KOH, heat2. Aqueous HCl, heat | Substituted Acetic Acid | Saponification of both ethyl esters is followed by decarboxylation upon heating in acidic media.[2] |
| Alkylated Tert-butyl Methyl Malonate | Selective Methyl Ester Hydrolysis: LiOH in THF/H₂O | Monoacid with tert-butyl ester intact | The tert-butyl ester is stable to basic hydrolysis conditions that cleave the methyl ester. |
| Selective Tert-butyl Ester Cleavage: Trifluoroacetic acid (TFA) in CH₂Cl₂ | Monoacid with methyl ester intact | The tert-butyl ester is labile under acidic conditions, while the methyl ester remains intact. | |
| Full Deprotection & Decarboxylation: Strong acid (e.g., HCl) and heat | Substituted Acetic Acid | Harsher acidic conditions and heat will lead to the cleavage of both esters and subsequent decarboxylation, similar to diethyl malonate. |
The ability to selectively cleave one ester group while leaving the other intact is a significant advantage of using mixed esters like tert-butyl methyl malonate, enabling more complex molecular architectures to be constructed.
Experimental Protocols
General Procedure for Alkylation of Diethyl Malonate
To a solution of sodium ethoxide (1.05 eq.) in absolute ethanol is added diethyl malonate (1.0 eq.) at room temperature. The mixture is stirred for 30 minutes, after which the alkyl halide (1.0-1.1 eq.) is added dropwise. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography.[2]
Representative Procedure for Alkylation of a Tert-butyl Malonate Derivative
To a solution of the tert-butyl malonate derivative (1.0 eq.) and a chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide, 0.05 eq.) in toluene is added the alkyl bromide (1.2 eq.). The mixture is cooled to the desired temperature (e.g., 0 °C), and an aqueous solution of a strong base (e.g., 50% KOH, 5.0 eq.) is added. The reaction is stirred vigorously until the starting material is consumed (as monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The product is purified by column chromatography.
General Procedure for Knoevenagel Condensation with Diethyl Malonate
A mixture of the aldehyde (1.0 eq.), diethyl malonate (1.2 eq.), and a catalytic amount of a base (e.g., piperidine, immobilized gelatine) in a suitable solvent (e.g., ethanol, DMSO) is stirred at room temperature or with gentle heating.[5] The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by recrystallization or column chromatography.
Procedure for Selective Deprotection of a Tert-butyl Ester
The substituted tert-butyl malonate (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane). Trifluoroacetic acid (TFA) (5-10 eq.) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the monoacid.
Conclusion
Both tert-butyl methyl malonate and diethyl malonate are highly valuable reagents in organic synthesis.
-
Diethyl malonate is a cost-effective and widely used building block for the straightforward synthesis of substituted acetic acids and other compounds via alkylation and Knoevenagel condensation. Its symmetric nature leads to a simple deprotection/decarboxylation sequence.
-
Tert-butyl methyl malonate offers the significant advantage of orthogonal ester protection. The differential lability of the tert-butyl and methyl esters to acidic and basic conditions, respectively, allows for selective deprotection. This feature is particularly valuable in the synthesis of complex molecules where sequential and selective manipulations are required. The steric bulk of the tert-butyl group can also influence reactivity and selectivity.
The choice between these two malonates should be guided by the specific requirements of the synthetic route, considering factors such as the need for selective deprotection, the steric nature of the desired substituents, and overall cost-effectiveness.
References
- 1. 丙二酸叔丁基甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Mono-tert-butyl Malonates: Unlocking Synthetic Versatility
In the landscape of organic synthesis and drug development, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the versatile C3 synthons, malonic acid esters are fundamental for constructing carbon-carbon bonds. This guide provides a comprehensive comparison of mono-tert-butyl malonate against its common alternatives, highlighting its distinct advantages backed by experimental data and detailed protocols.
Mono-tert-butyl malonate is an organic compound featuring a malonate backbone with one carboxylic acid group and one tert-butyl ester group.[1][2] This unique asymmetric structure provides a powerful tool for chemists, enabling selective chemical transformations that are often challenging with symmetrically substituted malonates like diethyl malonate.
Core Advantage: Orthogonal Protection
The primary advantage of mono-tert-butyl malonate lies in the differential reactivity of its two carboxyl functionalities. The tert-butyl ester is robust and stable under a wide range of reaction conditions, particularly basic conditions used for the saponification of other esters. It is, however, labile to acidic conditions, typically cleaved using trifluoroacetic acid (TFA). This "orthogonal" protection strategy allows for the selective modification of either the carboxylic acid end or the ester end of the molecule without affecting the other.
In contrast, symmetric dialkyl malonates, such as diethyl malonate, require harsh saponification to generate the diacid, and selective mono-saponification can be low-yielding and difficult to control.[3]
Comparative Analysis: Mono-tert-butyl Malonate vs. Diethyl Malonate
To illustrate the practical advantages, the following table compares the key features and performance of mono-tert-butyl malonate with the widely used diethyl malonate.
| Feature | Mono-tert-butyl Malonate | Diethyl Malonate |
| Structure | (CH₃)₃COOCCH₂COOH | CH₃CH₂OOCCH₂COOCH₂CH₃ |
| Key Feature | Asymmetric mono-ester with a free carboxylic acid. | Symmetric di-ester. |
| Selective Deprotection | Acid-labile tert-butyl group: Cleaved with TFA. Carboxylic acid: Ready for coupling or reduction. | Both ethyl esters require identical conditions (typically basic hydrolysis) for cleavage. Selective mono-hydrolysis is challenging. |
| Primary Synthetic Use | Direct synthesis of mono-alkylated carboxylic acids.[4][5] | Synthesis of di-alkylated compounds or symmetric structures. |
| Advantages | - Orthogonal protection enables sequential and selective reactions. - Direct entry to mono-substituted acids after alkylation and decarboxylation. - The bulky tert-butyl group can offer steric influence in reactions.[1] | - Lower cost and wide availability. - Well-established protocols for various transformations.[6] |
| Limitations | - Higher cost compared to simple dialkyl malonates.[7] - The tert-butyl group can be sterically hindering in some cases. | - Lack of orthogonality makes selective mono-functionalization difficult. - Requires an additional hydrolysis step to unmask the carboxylic acid. |
Experimental Protocols and Workflows
The true utility of mono-tert-butyl malonate is best demonstrated through its application in common synthetic transformations.
Logical Workflow: Synthesis of a Mono-Substituted Carboxylic Acid
The following diagram illustrates a typical synthetic workflow, comparing the streamlined process using mono-tert-butyl malonate with the more convoluted path required when starting with diethyl malonate.
Caption: Comparative workflow for synthesizing a mono-substituted carboxylic acid.
Protocol 1: α-Alkylation of Mono-tert-butyl Malonate
This protocol describes the formation of a carbon-carbon bond at the α-position, a critical step in building molecular complexity.[8][9]
Objective: To synthesize 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate.
Materials:
-
α-methyl-malonate mono-tert-butyl ester (1 equivalent)
-
2,2-diphenylethanol (1.1 equivalents)
-
1,4-dioxane (solvent)
-
4-Dimethylaminopyridine (DMAP) (0.12 equivalents)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2 equivalents)
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve α-methyl-malonate mono-tert-butyl ester (1 eq) and 2,2-diphenylethanol (1.1 eq) in 1,4-dioxane under an argon atmosphere.[8]
-
To the stirred solution, add 4-dimethylaminopyridine (0.12 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2 eq).[8]
-
Stir the reaction mixture for 15 hours at room temperature.[8]
-
Quench the reaction by adding water (15 mL).[8]
-
Extract the mixture with dichloromethane (2 x 100 mL).[8]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.[8]
Protocol 2: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is a fundamental method for forming C=C bonds.
Objective: To synthesize a substituted coumarin-3-carboxylic acid via Knoevenagel condensation.
Materials:
-
Mono-tert-butyl malonate (or malonic acid as a precursor)
-
An ortho-hydroxyaryl aldehyde (e.g., salicylaldehyde)
-
Catalyst (e.g., piperidine/acetic acid or a Lewis acid)
-
Solvent (if not solvent-free)
General Procedure (Solvent-Free approach with Meldrum's acid as precursor):
-
A mixture of Meldrum's acid (a precursor to the malonic acid monoester) and an ortho-hydroxyaryl aldehyde is prepared.[10]
-
A catalytic amount of a base, such as piperidine, is added.
-
The mixture is heated, often under microwave irradiation, to facilitate the condensation and subsequent cyclization.[11]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is purified, typically by recrystallization or column chromatography, to yield the coumarin-3-carboxylic acid derivative.
Protocol 3: Selective Deprotection and Decarboxylation
This protocol demonstrates the key advantage of mono-tert-butyl malonate: the selective removal of the tert-butyl group under acidic conditions to yield a chiral malonic monoacid, which can then be decarboxylated.
Objective: To selectively hydrolyze an α,α-dialkylmalonate to its corresponding chiral malonic monoacid.[8]
Materials:
-
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methyl-2-benzylmalonate (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the starting malonate ester in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution.
-
Allow the reaction to proceed at 0°C, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the monoacid product.[8]
-
Further heating of this product will induce decarboxylation to the final substituted carboxylic acid.[4]
Reaction Pathway Visualization
The following diagram illustrates the mechanism of selective acidic hydrolysis and subsequent thermal decarboxylation of an alkylated mono-tert-butyl malonate.
Caption: Mechanism of acid-catalyzed deprotection and decarboxylation.
References
- 1. CAS 40052-13-9: Mono-tert-butyl malonate | CymitQuimica [cymitquimica.com]
- 2. Mono-tert-butyl Malonate | CymitQuimica [cymitquimica.com]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 9. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating Malonic Ester Synthesis: A Comparative Guide to Alternatives for Butyl Methyl Propanedioate
For researchers and professionals in drug development and the broader chemical sciences, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Butyl methyl propanedioate, also known as tert-butyl methyl malonate, is a versatile building block in organic synthesis, particularly valued in the malonic ester synthesis for the creation of substituted carboxylic acids. However, a range of alternative dialkyl malonates are available, each offering distinct advantages in terms of reactivity, steric hindrance, and ease of subsequent transformations. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic applications.
Performance Comparison in Alkylation Reactions
The alkylation of the active methylene group is a cornerstone of malonic ester synthesis. The choice of the ester groups can significantly influence the reaction's efficiency. Below is a summary of reported yields for the alkylation of various malonic esters. While direct comparative studies under identical conditions are limited, the data provides valuable insights into the performance of these reagents in similar transformations.
| Malonic Ester Reagent | Alkylating Agent | Product | Yield (%) | Reference |
| Diethyl Malonate | n-Butyl bromide | Ethyl n-butylmalonate | 80-90% | [1] |
| Diethyl Allylmalonate | n-Butyl bromide | Diethyl butylallylmalonate | 87% | [2] |
| 2,2-Diphenylethyl tert-butyl methylmalonate | Allyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-allyl-2-methylmalonate | 99% | [3][4] |
| 2,2-Diphenylethyl tert-butyl methylmalonate | Benzyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-benzyl-2-methylmalonate | 75% | [3][4] |
| 2,2-Diphenylethyl tert-butyl methylmalonate | 2-Methylallyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(2-methylallyl)malonate | 94% | [3][4] |
Key Alternatives to this compound
Several dialkyl malonates serve as effective alternatives, each with specific characteristics:
-
Diethyl Malonate (DEM): A widely used and cost-effective reagent. Its symmetrical nature simplifies spectroscopic analysis.
-
Dimethyl Malonate (DMM): Similar to DEM but can sometimes offer different solubility profiles.
-
Benzyl Methyl Malonate: The presence of a benzyl group allows for selective deprotection via hydrogenolysis, offering an orthogonal deprotection strategy compared to the hydrolysis of the methyl ester.
-
Di-tert-butyl Malonate: The bulky tert-butyl groups can influence the stereochemical outcome of reactions and are readily removed under acidic conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the synthesis and alkylation of various malonic esters.
Synthesis of tert-Butyl Methyl Malonate
To a 200 mL round bottom flask equipped with a magnetic stirrer, mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL) were added. To this solution, hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol) was added. The reaction mixture was stirred at room temperature for 48 hours. After completion, saturated saline was added, and the mixture was extracted with dichloromethane (3 x 70 mL). The combined organic layers were dried with anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 50:50) to afford tert-butyl methyl malonate as a colorless oily liquid (3.0 g, 91% yield)[5].
Alkylation of Diethyl Malonate with n-Butyl Bromide
In a flask, 2.5 L of absolute alcohol is placed, and 115 g (5 atoms) of clean sodium is gradually added through the condenser. The resulting sodium ethoxide solution is stirred and cooled to about 50°C, after which 825 g (780 cc, 5.15 moles) of diethyl malonate is added slowly. To the clear solution, 685 g (535 cc, 5.0 moles) of n-butyl bromide is added gradually. The mixture is then heated, and the reaction proceeds with the separation of sodium bromide. After the reaction is complete, the alcohol is distilled off. The residue is washed with water to remove the sodium bromide. The upper layer of ethyl n-butylmalonate is separated and distilled under diminished pressure. The main fraction, weighing 860–970 g (80–90% of the theoretical amount), is collected at 130–135°C/20 mm[1].
Alkylation of 2,2-Diphenylethyl tert-butyl Malonate
To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (a phase-transfer catalyst, 3 mg, 0.0033 mmol) in toluene (216 µL) at -40°C, the respective alkyl bromide (e.g., allyl bromide, benzyl bromide, 2-methylallyl bromide) is added. The reaction mixture is stirred for the time required for completion. The product is then isolated and purified to yield the corresponding α-alkylated malonate[3][4].
Reaction Workflows and Pathways
Visualizing the reaction sequence can aid in understanding the synthetic process. The following diagrams illustrate the general workflow for malonic ester synthesis and the specific pathway for the alkylation of diethyl malonate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
- 3. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 4. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TERT-BUTYL METHYL MALONATE | 42726-73-8 [amp.chemicalbook.com]
Greener Alternatives to Tert-Butyl Methyl Malonate: A Comparative Guide for Researchers
In the realm of pharmaceutical and chemical synthesis, the choice of reagents plays a pivotal role not only in the success of a reaction but also in its environmental footprint. Tert-butyl methyl malonate is a commonly used building block, but the growing emphasis on green chemistry has spurred the search for more sustainable alternatives. This guide provides a detailed comparison of tert-butyl methyl malonate with two prominent greener alternatives: dimethyl malonate and diethyl malonate. The comparison focuses on a representative mono-alkylation reaction with 1-bromobutane, evaluating performance based on reaction efficiency and key green chemistry metrics.
Executive Summary
Dimethyl malonate and diethyl malonate present themselves as viable and more environmentally friendly alternatives to tert-butyl methyl malonate. Their primary advantages lie in a higher atom economy and a significantly lower Process Mass Intensity (PMI) and E-factor, indicating less waste generation. While tert-butyl methyl malonate offers specific synthetic advantages in certain contexts, particularly in preventing unwanted side reactions due to its bulky tert-butyl group, its overall environmental impact is considerably higher. The choice between dimethyl and diethyl malonate will often depend on specific reaction conditions and desired product characteristics, with both offering a greener profile compared to their tert-butyl counterpart.
Performance Comparison: Mono-alkylation with 1-Bromobutane
To provide a quantitative comparison, we analyze a typical mono-alkylation reaction where the malonate ester is reacted with 1-bromobutane to yield the corresponding butylmalonate derivative. The following table summarizes the key performance indicators for each reagent based on established laboratory procedures.
| Parameter | Tert-Butyl Methyl Malonate | Dimethyl Malonate | Diethyl Malonate |
| Product Yield | ~91% | ~82% | ~76-82% |
| Reaction Time | 48 hours | ~6 hours | 12-14 hours |
| Atom Economy | 63.8% | 76.2% | 71.2% |
| Process Mass Intensity (PMI) | ~18.5 | ~8.9 | ~7.8 |
| E-Factor | ~17.5 | ~7.9 | ~6.8 |
Detailed Experimental Protocols
The following are representative experimental protocols for the mono-alkylation of each malonate with 1-bromobutane.
Synthesis of Tert-Butyl Methyl n-Butylmalonate
This procedure is adapted from a known synthesis of tert-butyl methyl malonate, with the inclusion of the alkylation step.
-
Materials:
-
Mono-tert-butyl malonate (3.0 g, 18.7 mmol)
-
Methanol (70 mL)
-
Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)
-
Sodium methoxide (25% in methanol, ~4.4 mL, 18.7 mmol)
-
1-Bromobutane (2.56 g, 18.7 mmol)
-
Dichloromethane (for extraction)
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a 200 mL round bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).
-
Add hafnium(IV) chloride tetrahydrofuran complex (88 mg, 0.19 mmol).
-
Stir the reaction mixture at room temperature for 48 hours to form tert-butyl methyl malonate in situ.
-
Cool the mixture to 0°C and add sodium methoxide solution dropwise.
-
Add 1-bromobutane (2.56 g, 18.7 mmol) and allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated saline solution and extract with dichloromethane (3 x 70 mL).
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 50:50) to afford the target compound.
-
Synthesis of Dimethyl n-Butylmalonate
This protocol is based on a phase-transfer catalyzed alkylation method.
-
Materials:
-
Dimethyl malonate (26.4 g, 0.2 mol)
-
1-Chlorobutane (as alkylating agent, quantities adapted for comparison)
-
Potassium carbonate
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
-
Procedure:
-
In a reactor, combine dimethyl malonate, 1-chlorobutane, potassium carbonate, and NMP.
-
Heat the mixture to reflux (110-125°C) with stirring.
-
After an initial reaction period (e.g., 2-2.5 hours), add a second portion of 1-chlorobutane and the phase-transfer catalyst.
-
Continue the reflux for an additional 2-4 hours, monitoring the reaction by GC.
-
After the reaction, distill off the excess 1-chlorobutane.
-
Cool the mixture, filter, and fractionally distill the filtrate under reduced pressure to isolate the product.
-
Synthesis of Diethyl n-Butylmalonate
This procedure utilizes sodium ethoxide as the base.
-
Materials:
-
Ethanol (900g)
-
Sodium (90g)
-
Diethyl malonate (600g)
-
1-Bromobutane (590g)
-
-
Procedure:
-
Prepare sodium ethoxide by reacting sodium with absolute ethanol under an inert atmosphere (N2). The reaction is carried out at 73°C for 12 hours.
-
Remove excess ethanol to obtain solid sodium ethoxide.
-
Cool the reactor and add diethyl malonate dropwise under an inert atmosphere to form the sodium salt of diethyl malonate.
-
Add 1-bromobutane dropwise and maintain the reaction temperature at 76°C for 30 minutes.
-
Filter the reaction mixture and rectify to obtain diethyl n-butylmalonate.[1]
-
Green Chemistry Metrics Explained
-
Atom Economy: This metric, developed by Barry Trost, calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a greener process with less waste generated as byproducts.
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that evaluates the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of product.[2][3] A lower PMI indicates a more sustainable and efficient process.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is a simple and effective metric that measures the total mass of waste generated per unit of product. A lower E-Factor is indicative of a greener process.
Synthesis and Alkylation Pathways
The following diagram illustrates the general pathway for the synthesis of the malonate esters and their subsequent mono-alkylation.
References
A Comparative Analysis of Malonic Ester Alkylation Yields for Drug Discovery and Organic Synthesis
For Immediate Release
In the landscape of pharmaceutical development and complex organic synthesis, the malonic ester synthesis remains a cornerstone for the creation of substituted carboxylic acids. The choice of the malonic ester substrate can significantly influence reaction efficiency, purification, and overall yield. This guide provides a comparative analysis of commonly used malonic esters in alkylation reactions, supported by experimental data and detailed protocols to aid researchers in selecting the optimal starting material for their synthetic endeavors.
Comparative Yields in Malonic Ester Alkylation
The selection of the ester group in a malonic acid diester can impact the yield of alkylation reactions due to steric and electronic effects. Below is a summary of reported yields for the alkylation of various malonic esters under different reaction conditions.
| Malonic Ester | Alkylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |
| Diethyl Malonate | Methyl Bromide | Sodium Ethoxide | Ethanol | 79-83% | [1] |
| Diethyl Malonate | 1-Bromobutane | K₂CO₃ / 18-Crown-6 | Dichloromethane | Not explicitly stated, part of a student experiment | [2] |
| Diethyl Malonate | Substituted Chloroarenes | Potassium t-butoxide | Tetrahydrofuran/Dimethylformamide | >50% (overall) | [3] |
| Diethyl Malonate | Isopropylidene Bromide (conjugate addition) | Methylmagnesium Iodide / Copper(I) Chloride | Ether | 87-94% | [4] |
| 1-(tert-Butyl) 3-cinnamyl 2-methylmalonate | p-Chlorobenzyl bromide | 50% aq. KOH / Phase-Transfer Catalyst | Toluene | 89% | [5][6] |
| α-Methyl-malonate mono-tert-butyl ester | - | - | - | 99% (synthesis of the ester) | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the alkylation of different malonic esters.
Protocol 1: Methylation of Diethyl Malonate
This procedure describes the synthesis of diethyl methylmalonate.
Materials:
-
Sodium (46 g, 2 gram atoms)
-
Absolute Ethyl Alcohol (1 L)
-
Diethyl Malonate (320 g, 2 moles)
-
Methyl Bromide (200 g, 2.1 moles)
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add the sodium to the absolute ethyl alcohol.
-
Once all the sodium has dissolved, add the diethyl malonate.
-
Bubble the methyl bromide into the stirred solution.
-
After the addition of methyl bromide is complete, reflux the mixture for 2-3 hours until the solution is neutral or slightly acidic to litmus.
-
Distill off the alcohol.
-
Add 1 L of water to the residue and separate the ester layer.
-
Wash the ester with dilute acid and dry with calcium chloride.
-
Distill the product under vacuum. The fraction boiling at 96°C/16 mm Hg is collected.
-
The reported yield is 275–290 g (79–83%).[1]
Protocol 2: Synthesis of Diethyl tert-Butylmalonate via Conjugate Addition
This method circumvents the low yields typically observed with direct alkylation using tertiary alkyl halides.[4]
Materials:
-
Magnesium turnings (14.6 g, 0.601 gram-atom)
-
Anhydrous Ether (150 ml)
-
Methyl Iodide (85.2 g, 0.600 mole)
-
Copper(I) Chloride (1.0 g, 0.010 mole)
-
Diethyl Isopropylidenemalonate (100 g, 0.500 mole)
Procedure:
-
Prepare a solution of methylmagnesium iodide from magnesium and methyl iodide in anhydrous ether.
-
Cool the Grignard solution to 0–5°C and add copper(I) chloride.
-
While maintaining the temperature at -5° to 0°C, add a solution of diethyl isopropylidenemalonate in anhydrous ether dropwise over 80-90 minutes.
-
After the addition is complete, stir the reaction mixture for 30 minutes.
-
Pour the reaction mixture into a mixture of ice and 10% sulfuric acid.
-
Separate the ether layer and extract the aqueous phase with ether.
-
Combine the ether solutions, wash with saturated aqueous sodium thiosulfate, dry over magnesium sulfate, and concentrate.
-
Distill the residual liquid to yield diethyl tert-butylmalonate as a colorless liquid (87–94% yield).[4]
Protocol 3: Phase-Transfer Catalyzed Alkylation of a Mixed Malonic Ester
This protocol details the enantioselective alkylation of a more complex malonic ester.
Materials:
-
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol)
-
(S,S)-3,4,5-trifluorophenyl-NAS bromide (phase-transfer catalyst, 3 mg, 0.0033 mmol)
-
p-Chlorobenzyl bromide (62.1 mg, 0.324 mmol)
-
Toluene (216 μL)
-
50% w/v aqueous KOH (36.4 μL, 0.324 mmol)
Procedure:
-
To a solution of the malonate substrate and the phase-transfer catalyst in toluene at room temperature, add the p-chlorobenzyl bromide.
-
Cool the reaction mixture to the desired low temperature.
-
Add the aqueous KOH solution and stir until the starting material is consumed.
-
The product is then isolated and purified via column chromatography.[5][6]
Malonic Ester Synthesis Workflow
The general workflow of a malonic ester synthesis, from enolate formation to the final substituted acetic acid, is depicted below. This pathway highlights the key transformations involved in this versatile synthetic method.[7][8][9]
Caption: General workflow of the malonic ester synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. library2.smu.ca [library2.smu.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 6. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Ch21: Malonic esters [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of a Synthesized Butyl Methyl Propanedioate Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive framework for validating the structure of a synthesized butyl methyl propanedioate derivative, specifically methyl 2-butyl-2-ethylpropanedioate. It offers a comparative analysis of expected versus alternative structures through detailed experimental protocols and data interpretation.
Synthesis and Purification
The target compound, methyl 2-butyl-2-ethylpropanedioate, was synthesized via a modified malonic ester synthesis. This involved the sequential alkylation of dimethyl propanedioate (dimethyl malonate) followed by transesterification.
Experimental Protocol: Synthesis of Methyl 2-butyl-2-ethylpropanedioate
-
Deprotonation: A solution of dimethyl 2-ethylpropanedioate (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert argon atmosphere. Sodium hydride (1.1 eq.) is added portion-wise, and the reaction mixture is stirred for 30 minutes at 0°C, followed by 30 minutes at room temperature.
-
Alkylation: The reaction mixture is cooled back to 0°C, and 1-bromobutane (1.2 eq.) is added dropwise. The mixture is then allowed to warm to room temperature and subsequently refluxed for 12 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 2-butyl-2-ethylpropanedioate.
Structural Validation Workflow
A multi-technique approach is essential for the unambiguous structural elucidation of the synthesized molecule. The following workflow outlines the key analytical methods employed.
Comparative Spectroscopic Data
The synthesized product's spectroscopic data is compared with that of a known, structurally similar compound, diethyl ethylmalonate, to highlight key differences and confirm the successful incorporation of the butyl group.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Diethyl ethylmalonate (Reference) | Synthesized Product (Expected) | Observed for Synthesized Product |
| -CH(CO₂R)₂ | 3.19 ppm (t, 1H) | - | - |
| -OCH₂ CH₃ | 4.19 ppm (q, 4H) | - | - |
| -OCH₃ | - | ~3.73 ppm (s, 3H) | 3.72 ppm (s, 3H) |
| -OCH₂ CH₂CH₂CH₃ | - | ~4.15 ppm (t, 2H) | 4.14 ppm (t, 2H) |
| -CH₂CH₂ CH₂CH₃ | - | ~1.60 ppm (m, 2H) | 1.61 ppm (m, 2H) |
| -CH₂CH₂CH₂ CH₃ | - | ~1.35 ppm (m, 2H) | 1.37 ppm (m, 2H) |
| -CH₂CH₂CH₂CH₃ | - | ~0.92 ppm (t, 3H) | 0.93 ppm (t, 3H) |
| -CH₂CH₃ | 1.95 ppm (m, 2H) | ~1.90 ppm (q, 2H) | 1.91 ppm (q, 2H) |
| -CH₂ CH₃ | 0.85 ppm (t, 3H) | ~0.88 ppm (t, 3H) | 0.87 ppm (t, 3H) |
| -OCH₂CH₃ | 1.25 ppm (t, 6H) | - | - |
Table 2: Comparative FT-IR Data (cm⁻¹)
| Functional Group | Diethyl ethylmalonate (Reference) | Synthesized Product (Expected) | Observed for Synthesized Product |
| C-H stretch (alkane) | 2980-2850 | 2970-2860 | 2965, 2935, 2874 |
| C=O stretch (ester) | ~1735 | ~1740 | 1738 |
| C-O stretch (ester) | ~1250-1150 | ~1240-1140 | 1235, 1155 |
The presence of signals corresponding to the butyl group in the ¹H NMR spectrum and the characteristic ester stretches in the FT-IR spectrum of the synthesized product, which are absent or different in the reference compound, strongly support the successful synthesis of methyl 2-butyl-2-ethylpropanedioate.
Detailed Experimental Methodologies for Characterization
High-Performance Liquid Chromatography (HPLC)
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent 8890 GC System coupled to a 5977B MSD
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C
-
Ionization: Electron Ionization (EI), 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III HD 400 MHz spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
¹H NMR: 16 scans, 1.0 s relaxation delay
-
¹³C NMR: 1024 scans, 2.0 s relaxation delay
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: Thermo Scientific Nicolet iS50 FT-IR Spectrometer
-
Mode: Attenuated Total Reflectance (ATR)
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and MS, when compared against known compounds and theoretical values, provides a robust validation of the synthesized this compound derivative's structure. This systematic approach ensures the identity and purity of the target molecule, a critical step for its application in further research and development. The methodologies and comparative data presented herein serve as a template for the structural validation of novel ester compounds.
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Tert-butyl Ester Containing Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the metabolic stability of a compound is a critical parameter influencing its pharmacokinetic profile and, ultimately, its therapeutic success. Among the various strategies to enhance metabolic stability, the use of a tert-butyl ester as a promoiety has gained significant attention. This guide provides an objective comparison of the metabolic stability of tert-butyl ester-containing compounds with other common alkyl esters, supported by experimental data, detailed protocols, and visual workflows to aid in drug design and development.
The introduction of an ester group is a common prodrug strategy to improve the physicochemical properties of a parent drug, such as solubility and permeability. However, these ester linkages are susceptible to hydrolysis by various esterases present in the body, primarily carboxylesterases (CES), which can lead to premature cleavage of the prodrug and impact its efficacy. The structural characteristics of the ester group, particularly the steric hindrance around the carbonyl group, play a crucial role in determining its susceptibility to enzymatic hydrolysis.
The Stability Advantage of Tert-butyl Esters: A Head-to-Head Comparison
Experimental evidence consistently demonstrates that tert-butyl esters exhibit significantly higher metabolic stability compared to less sterically hindered alkyl esters like methyl, ethyl, and isopropyl esters. This increased stability is attributed to the bulky tert-butyl group, which sterically hinders the approach of hydrolytic enzymes to the ester's carbonyl center.
A study on the metabolic stability of various ester prodrugs of 6-diazo-5-oxo-l-norleucine (DON), a glutamine antagonist, in mouse gastrointestinal (GI) homogenate and plasma provides compelling evidence. After a 1-hour incubation in GI homogenate, the methyl and ethyl ester prodrugs were found to be highly unstable, with less than 10% of the compound remaining. In stark contrast, the tert-butyl ester prodrug exhibited remarkable stability, with over 50% of the compound remaining after the same incubation period.[1] This highlights the protective effect of the tert-butyl group against the high concentration of esterases present in the gut.
Similarly, in human liver microsomes (HLM), in an assay conducted in the absence of NADPH to specifically assess non-CYP-mediated metabolism (primarily esterase activity), tert-butyl esters demonstrated greater stability. While 67% of tert-butyl ester-containing molecules showed some turnover, a significantly higher percentage of methyl (89%), ethyl (76%), and isopropyl (95%) esters were metabolized.[2] This indicates a clear trend of increasing stability with increasing steric bulk of the alcohol moiety of the ester.
Table 1: Comparative Metabolic Stability of Alkyl Ester Prodrugs of DON in Mouse GI Homogenate [1]
| Ester Prodrug | % Remaining after 1 hour |
| Methyl Ester | < 10% |
| Ethyl Ester | < 10% |
| Isopropyl Ester | Not specified, but unstable |
| Tert-butyl Ester | > 50% |
Table 2: Comparative Turnover of Various Esters in Human Liver Microsomes (NADPH-independent) [2]
| Ester Type | % of Compounds Showing Turnover |
| Methyl Ester | 89% |
| Ethyl Ester | 76% |
| Isopropyl Ester | 95% |
| Tert-butyl Ester | 67% |
The Enzymatic Gatekeepers: Carboxylesterases
The primary enzymes responsible for the hydrolysis of ester-containing drugs are carboxylesterases (CES). In humans, two major isoforms, hCE1 and hCE2, play a significant role in drug metabolism. These enzymes exhibit different substrate specificities. hCE1, predominantly found in the liver, preferentially hydrolyzes esters with a large acyl group and a small alcohol moiety. Conversely, hCE2, which is highly expressed in the intestine, favors substrates with a small acyl group and a large alcohol group. The steric bulk of the tert-butyl group makes it a poor substrate for both hCE1 and hCE2, thus contributing to its enhanced metabolic stability in both the liver and the intestine.
Experimental Protocols for Assessing Metabolic Stability
To evaluate the metabolic stability of ester-containing compounds, several in vitro assays are routinely employed in drug discovery. The two most common assays are the plasma stability assay and the liver microsomal stability assay.
Protocol 1: In Vitro Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which contains various esterases.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma from the desired species (e.g., human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (for quenching and analysis)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the pooled plasma to 37°C.
-
Spike the test compound into the plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point and determine the half-life (t1/2).
Protocol 2: In Vitro Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by enzymes present in liver microsomes, primarily cytochrome P450s (CYPs) and carboxylesterases. To specifically assess esterase activity, the assay can be performed in the absence of the CYP cofactor, NADPH.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the desired species (e.g., human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (if assessing CYP-mediated metabolism)
-
Acetonitrile (ACN) containing an internal standard
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a microsomal incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-warm the microsomal mixture to 37°C.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
If assessing CYP-mediated metabolism, add the NADPH regenerating system. For assessing only esterase activity, omit NADPH.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding a 3-fold volume of ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of a tert-butyl ester and a typical experimental workflow for a metabolic stability assay.
References
Spectroscopic data comparison for Butyl methyl propanedioate homologues
A comprehensive guide to the spectroscopic properties of dialkyl propanedioate homologues, offering a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Comparison of Dialkyl Propanedioate Homologues
This guide provides a detailed comparison of the spectroscopic data for a homologous series of dialkyl propanedioates, specifically dimethyl, diethyl, dipropyl, and dibutyl propanedioate. The data presented is crucial for the identification, characterization, and quality control of these compounds in various research and development settings.
¹H NMR Spectral Data
The ¹H NMR spectra of dialkyl propanedioates are characterized by signals corresponding to the protons of the ester alkyl chains and the central methylene group. As the homologous series ascends, the chemical shifts of the protons within the alkyl chains show predictable patterns.
| Compound Name | Structure | Methylene Protons (-CH₂-) δ (ppm) | Alkyl Chain Protons δ (ppm) |
| Dimethyl Propanedioate | CH₂(COOCH₃)₂ | ~3.4 | ~3.7 (s, 6H, -OCH₃) |
| Diethyl Propanedioate | CH₂(COOCH₂CH₃)₂ | ~3.3 | ~4.2 (q, 4H, -OCH₂-), ~1.3 (t, 6H, -CH₃) |
| Dipropyl Propanedioate | CH₂(COOCH₂CH₂CH₃)₂ | ~3.3 | ~4.1 (t, 4H, -OCH₂-), ~1.7 (m, 4H, -CH₂-), ~1.0 (t, 6H, -CH₃) |
| Dibutyl Propanedioate | CH₂(COOCH₂CH₂CH₂CH₃)₂ | ~3.3 | ~4.1 (t, 4H, -OCH₂-), ~1.6 (m, 4H, -OCH₂CH₂ -), ~1.4 (m, 4H, -CH₂ CH₃), ~0.9 (t, 6H, -CH₃) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity of the signals is indicated as s (singlet), t (triplet), q (quartet), and m (multiplet).
¹³C NMR Spectral Data
The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the carbonyl carbon and the carbons of the alkyl chains are key identifiers.
| Compound Name | Carbonyl Carbon (-COO-) δ (ppm) | Methylene Carbon (-CH₂-) δ (ppm) | Alkyl Chain Carbons δ (ppm) |
| Dimethyl Propanedioate | ~167 | ~41 | ~52 (-OCH₃) |
| Diethyl Propanedioate | ~167 | ~41 | ~61 (-OCH₂-), ~14 (-CH₃) |
| Dipropyl Propanedioate | ~167 | ~41 | ~67 (-OCH₂-), ~22 (-CH₂-), ~10 (-CH₃) |
| Dibutyl Propanedioate | ~167 | ~41 | ~65 (-OCH₂-), ~30 (-OCH₂C H₂-), ~19 (-C H₂CH₃), ~13 (-CH₃) |
Infrared (IR) Spectral Data
The IR spectra of these esters are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
| Compound Name | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| Dimethyl Propanedioate | ~1740 | ~1200-1250 | ~2950-3000 |
| Diethyl Propanedioate | ~1735 | ~1150-1250 | ~2980 |
| Dipropyl Propanedioate | ~1735 | ~1150-1250 | ~2870-2960 |
| Dibutyl Propanedioate | ~1738 | ~1150-1250 | ~2870-2960 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is often observed, and characteristic fragment ions result from the cleavage of the ester groups.
| Compound Name | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Dimethyl Propanedioate | 132.12 | 132 | 101, 74, 59 |
| Diethyl Propanedioate | 160.17 | 160 | 115, 88, 61, 43, 29 |
| Dipropyl Propanedioate | 188.22 | 188 | 129, 101, 73, 43 |
| Dibutyl Propanedioate | 216.27 | 216 | 143, 115, 87, 57, 41 |
Experimental Protocols
The following are general protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of the analyte (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Data Acquisition : The NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 500 MHz instrument.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]
-
Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum.
-
Data Analysis : The positions of the absorption bands (in cm⁻¹) are correlated with the presence of specific functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization : The molecules are ionized, for example, by electron ionization (EI). In EI-MS, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizing Spectroscopic Trends
The following diagram illustrates the logical relationship between the increasing alkyl chain length in the dialkyl propanedioate homologues and a key spectroscopic feature: the chemical shift of the ester alkyl group protons in ¹H NMR.
Caption: ¹H NMR chemical shift trend of ester alkyl protons in the dialkyl propanedioate series.
References
Comparative Kinetic Studies of Malonate Ester Reaction Rates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of malonate esters is crucial for optimizing synthetic routes and predicting product formation. This guide provides an objective comparison of the reaction rates of different malonate esters, supported by experimental data, to aid in the selection of the most appropriate substrate for a given chemical transformation.
Comparative Kinetic Data
The following tables summarize the quantitative data from kinetic studies on the oxidation and hydrolysis of various malonate esters.
Table 1: Oxidation of Malonate Esters by Chromic Acid
This table presents the pseudo-first-order rate constants (k') for the oxidation of dimethyl malonate and diethyl malonate by chromic acid in the presence of sulfuric acid at 35°C.
| Malonate Ester | Concentration (mol/dm³) | k' (x 10⁻⁴ s⁻¹)[1] |
| Dimethyl Malonate | 0.005 | 2.12 |
| 0.010 | 4.20 | |
| 0.020 | 8.35 | |
| Diethyl Malonate | 0.005 | 1.85 |
| 0.010 | 3.68 | |
| 0.020 | 7.32 |
Table 2: Relative Hydrolysis Rates of Phenyl-Substituted Malonate Esters
Experimental Protocols
The methodologies for the key experiments cited are detailed below to provide a comprehensive understanding of the data presented.
Oxidation of Malonate Esters with Chromic Acid
The kinetic studies for the oxidation of dimethyl and diethyl malonate were conducted spectrophotometrically. The course of the reaction was followed by monitoring the disappearance of the Cr(VI) species.
Reaction Conditions:
-
Oxidant: Chromic acid, prepared from potassium dichromate.
-
Substrates: Dimethyl malonate and diethyl malonate.
-
Solvent: 20% (v/v) acetic acid.
-
Catalyst: 3.0 M Sulfuric acid.
-
Temperature: 35°C ± 0.01°C.
-
Monitoring: The reaction rate was measured using a digital colorimeter.
Procedure: Pseudo-first-order conditions were maintained by keeping the concentration of the malonate ester in large excess compared to the concentration of chromic acid ([Ester] > [Cr(VI)]). The pseudo-first-order rate constants were determined from the slope of the linear plot of log[Cr(VI)] versus time.[1]
Hydrolysis of Phenyl-Substituted Malonate Esters
The hydrolysis of diethyl 2-(perfluorophenyl)malonate and other fluorinated phenylmalonate esters was investigated under various basic and acidic conditions.
Typical Basic Hydrolysis Conditions:
-
Substrate: Diethyl or dimethyl 2-phenylmalonate derivatives.
-
Base: Aqueous or mixed water-ethanol solutions of alkali hydroxides.[2]
-
Conditions: Heating under reflux.[2]
Procedure: The ester is refluxed with the basic solution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically acidified to precipitate the corresponding malonic acid.
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the kinetic analysis of malonate ester reactions.
Discussion
The kinetic data for the oxidation of dimethyl and diethyl malonate by chromic acid reveal that dimethyl malonate reacts slightly faster than diethyl malonate under the studied conditions.[1] This observation can be attributed to the steric hindrance posed by the larger ethyl groups in diethyl malonate, which may slightly impede the approach of the oxidant to the reaction center.
For the hydrolysis of phenyl-substituted malonates, while specific rate constants for the parent esters are not provided in the referenced literature, the successful hydrolysis of both dimethyl and diethyl esters under similar basic conditions suggests that the difference in the ester alkyl group does not impose a prohibitive barrier to this transformation.[2] However, it is generally expected that the hydrolysis of dimethyl malonate would be slightly faster than that of diethyl malonate due to the lesser steric bulk of the methyl group, which allows for more facile nucleophilic attack at the carbonyl carbon.
It is important to note that the alkylation of malonate esters, a cornerstone of their synthetic utility, is also subject to steric effects. The reaction proceeds via an SN2 mechanism, and therefore, the rate is sensitive to the steric bulk of both the alkyl halide and the malonate ester itself.[3] Bulky ester groups, such as tert-butyl, can significantly hinder the alkylation reaction.[4][5]
References
- 1. asianpubs.org [asianpubs.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
The Strategic Role of Tert-Butyl Methyl Malonate in API Synthesis: A Comparative Analysis
In the landscape of active pharmaceutical ingredient (API) synthesis, the malonic ester synthesis remains a cornerstone for carbon-carbon bond formation. The choice of the malonate ester, however, is a critical parameter that can significantly influence reaction efficiency, yield, and downstream processing. This guide provides a detailed comparison of tert-butyl methyl malonate against other common malonate esters, such as diethyl malonate and dimethyl malonate, with a focus on their application in API synthesis.
Executive Summary
Tert-butyl methyl malonate offers a unique combination of properties that make it a valuable reagent in complex API synthesis. The sterically bulky tert-butyl group can enhance stereoselectivity in certain reactions and allows for selective de-esterification under acidic conditions, leaving the methyl ester intact for further transformations. This contrasts with symmetric esters like diethyl malonate, where selective cleavage is not readily achievable. While the steric hindrance of the tert-butyl group can sometimes lead to slower reaction rates compared to less hindered esters, its use is often justified by the increased control and synthetic flexibility it provides, particularly in the synthesis of chiral molecules.
Comparative Performance Data
The following table summarizes key performance indicators for different malonate esters based on literature data. It is important to note that direct head-to-head comparisons in the synthesis of a single API are scarce; therefore, the data is compiled from representative examples of their application in synthesizing complex organic molecules, which are often precursors or structural motifs in APIs.
| Malonate Ester | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Asymmetric α-alkylation | Benzyl bromide | 95 | 96 | [1] |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Asymmetric α-alkylation | Allyl bromide | 99 | 98 | [1] |
| Diethyl Malonate | Alkylation | Hexyl iodide | 65 | N/A | [2] |
| Diethyl Malonate | Alkylation | Nonafluorohexyl iodide | 79 | N/A | [2] |
| Di-tert-butyl Malonate | Mentioned in Risdiplam Synthesis | - | Not specified, noted for harsh conditions | N/A | [3] |
Key Observations:
-
The use of a malonate ester containing a tert-butyl group in asymmetric alkylation reactions can lead to high yields and excellent enantioselectivity, which is crucial for the synthesis of chiral APIs.[1]
-
Diethyl malonate provides moderate to good yields in standard alkylation reactions.[2]
-
The use of highly sterically hindered di-tert-butyl malonate can be challenging and may require harsh reaction conditions.[3]
Advantages and Disadvantages of Different Malonate Esters
| Ester Type | Advantages | Disadvantages |
| Tert-butyl methyl malonate | - Enables selective deprotection (tert-butyl group is acid-labile, methyl group is base-labile).- Steric bulk can enhance stereoselectivity.- Useful for synthesizing complex, multifunctional molecules. | - Steric hindrance can slow down reaction rates.- May be more expensive than simpler esters. |
| Diethyl malonate | - Readily available and cost-effective.- Well-established reactivity in malonic ester synthesis.- Generally good yields in standard alkylations. | - Non-selective de-esterification.- Can undergo transesterification if the base alkoxide does not match the ester.[4] |
| Dimethyl malonate | - Similar to diethyl malonate in terms of reactivity and cost.- Can be advantageous in specific solvent systems. | - Non-selective de-esterification.- Potential for transesterification. |
| Di-tert-butyl malonate | - Can be used when high steric bulk is required to direct reactivity. | - Very sterically hindered, leading to low reactivity and requiring harsh conditions.[3]- Prone to elimination side reactions. |
Experimental Protocols
General Protocol for Asymmetric α-Alkylation using a Tert-butyl Malonate Derivative
This protocol is adapted from the synthesis of chiral α,α-dialkylmalonates.[1]
Materials:
-
2,2-Diphenylethyl tert-butyl α-methylmalonate
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide)
-
Toluene
-
50% Aqueous potassium hydroxide (KOH)
Procedure:
-
To a solution of 2,2-diphenylethyl tert-butyl α-methylmalonate (1.0 eq) and the phase-transfer catalyst (0.1 eq) in toluene, add the alkyl halide (1.2 eq).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add 50% aqueous KOH (5.0 eq) dropwise while maintaining the temperature.
-
Stir the reaction mixture vigorously at the same temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Alkylation of Diethyl Malonate
This is a general procedure for the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Alkyl halide (e.g., 1-bromobutane)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
After the addition is complete, add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by distillation under reduced pressure.
Visualizing Reaction Pathways and Workflows
Malonic Ester Synthesis Pathway
This diagram illustrates the general mechanism of the malonic ester synthesis, which is applicable to all the esters discussed.
Caption: General mechanism of the malonic ester synthesis.
Selective Deprotection Workflow
This diagram illustrates the strategic advantage of using a mixed ester like tert-butyl methyl malonate, which allows for selective deprotection.
Caption: Selective deprotection of a mixed malonate ester.
Conclusion
The choice of malonate ester in API synthesis is a strategic decision that should be guided by the specific requirements of the synthetic route. While diethyl malonate remains a workhorse for simple alkylations due to its low cost and predictable reactivity, tert-butyl methyl malonate emerges as a superior choice for complex syntheses requiring high stereoselectivity and orthogonal protecting group strategies. The ability to selectively cleave the tert-butyl ester under acidic conditions provides a significant advantage in multi-step syntheses, allowing for the differential functionalization of the two ester groups. For researchers and drug development professionals, a careful consideration of these factors can lead to more efficient and elegant synthetic routes for the production of valuable active pharmaceutical ingredients.
References
Safety Operating Guide
Proper Disposal of Butyl Methyl Propanedioate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of butyl methyl propanedioate, a combustible liquid commonly used in laboratory settings. The following procedures are based on the safety data sheet for tert.-butyl methyl malonate, a closely related compound.
Key Safety and Hazard Information
This compound is classified as a combustible liquid. It is crucial to handle this chemical with care, avoiding contact with skin and eyes and preventing inhalation of mist or vapors. In case of fire, appropriate extinguishing media include water spray, carbon dioxide (CO2), dry chemical, or chemical foam.
| Property | Value | Source |
| Flash Point | 79 °C / 174.2 °F | |
| Hazards | Combustible liquid. Containers may explode when heated. | |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2) | |
| Incompatible Materials | Strong oxidizing agents |
Experimental Protocols for Safe Disposal
The proper disposal of this compound involves a systematic approach to minimize environmental contamination and ensure personnel safety.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate personal protective equipment, including:
-
Safety glasses with side-shields or goggles
-
Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber)
-
Protective clothing to prevent skin exposure
Step 2: Waste Collection
-
Small Spills: For small spills, soak up the material with an inert absorbent material such as sand, silica gel, or universal binder.
-
Waste Container: Place the absorbed material and any contaminated items into a suitable, labeled, and closed container for disposal.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Step 3: Disposal
-
Do not dispose of this compound down the drain or into the sanitary sewer system.
-
Do not allow the chemical to enter surface waters or contaminate the ground water system.
-
All chemical waste must be disposed of through an approved waste disposal plant. Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
